molecular formula C16H22O5 B8106233 Ald-Ph-PEG2-Boc CAS No. 2100306-65-6

Ald-Ph-PEG2-Boc

Cat. No.: B8106233
CAS No.: 2100306-65-6
M. Wt: 294.34 g/mol
InChI Key: HIKDMVVPLDWKAB-UHFFFAOYSA-N
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Description

Ald-Ph-PEG2-Boc is a useful research compound. Its molecular formula is C16H22O5 and its molecular weight is 294.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 3-[2-(4-formylphenoxy)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-16(2,3)21-15(18)8-9-19-10-11-20-14-6-4-13(12-17)5-7-14/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKDMVVPLDWKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152542
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-65-6
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(4-formylphenoxy)ethoxy]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ald-Ph-PEG2-Boc: Structure and Application in Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG2-Boc is a bifunctional crosslinker that has gained significant attention in the field of targeted protein degradation. Specifically, it serves as a PEG-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. This guide provides an in-depth overview of the structure, properties, and application of this compound in the synthesis of PROTACs.

Chemical Structure and Properties

The definitive chemical structure of this compound corresponds to the IUPAC name tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamate . It consists of three key functional components:

  • An aldehyde group (-CHO) attached to a phenyl ring, which can be utilized for conjugation to a protein of interest (POI) ligand or an E3 ligase ligand, often through reductive amination or formation of an oxime or hydrazone bond.

  • A hydrophilic diethylene glycol (PEG2) spacer , which enhances the solubility and can influence the pharmacokinetic properties of the resulting PROTAC.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable, yet readily deprotectable, functional group for subsequent conjugation to the other binding moiety of the PROTAC.

The structural representation of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data
PropertyValueSource
IUPAC Name tert-butyl (2-(2-(4-formylphenoxy)ethoxy)ethyl)carbamateN/A
CAS Number 2100306-65-6[1]
Molecular Formula C₁₆H₂₃NO₅N/A
Molecular Weight 294.34 g/mol [1]
SMILES O=C(OC(C)(C)C)NCCOCCOC1=CC=C(C=O)C=C1[1]
Solubility 10 mM in DMSO[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a Williamson ether synthesis. This involves the reaction of a Boc-protected amino-PEG-alcohol with 4-fluorobenzaldehyde under basic conditions. A representative, though not explicitly detailed for this specific molecule in the searched literature, protocol is outlined below.

Materials:

  • N-Boc-2-(2-aminoethoxy)ethanol

  • 4-Fluorobenzaldehyde

  • Sodium hydride (NaH) or a similar strong base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Add 4-fluorobenzaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Application in PROTAC Synthesis

This compound is a versatile linker for the modular synthesis of PROTACs. The general strategy involves the sequential or convergent coupling of the warhead (targeting the protein of interest) and the E3 ligase ligand to the linker. A generalized protocol for the synthesis of a PROTAC using this compound is described below.

Step 1: Deprotection of the Boc Group

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure to yield the free amine-PEG-aldehyde linker as a TFA salt.

Step 2: Coupling of the E3 Ligase Ligand

  • To a solution of the E3 ligase ligand containing a carboxylic acid functionality (e.g., pomalidomide) in an anhydrous aprotic solvent (e.g., DMF), add a peptide coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the mixture for a few minutes to activate the carboxylic acid.

  • Add the deprotected amine-PEG-aldehyde linker from Step 1 to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature until completion.

  • Purify the resulting aldehyde-functionalized E3 ligase-linker conjugate by chromatography.

Step 3: Conjugation of the Warhead

  • The warhead, containing a suitable nucleophile (e.g., an amine or a hydroxylamine), is reacted with the aldehyde-functionalized E3 ligase-linker conjugate.

  • For reductive amination, the warhead (with a primary or secondary amine) is reacted with the aldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

  • For oxime or hydrazone formation, the warhead (with a hydroxylamine or hydrazine moiety) is reacted with the aldehyde, often under mildly acidic conditions.

  • The final PROTAC is then purified by chromatography (e.g., HPLC).

Signaling Pathways and Logical Relationships

The primary role of this compound is to serve as a structural component in a PROTAC, thereby enabling the hijacking of the ubiquitin-proteasome system for targeted protein degradation. The logical workflow of this process is depicted below.

PROTAC_Mechanism PROTAC PROTAC (containing this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target Protein) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Dissociates to Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates

Caption: Workflow of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a reactive aldehyde, a solubilizing PEG spacer, and a protected amine, allows for the systematic and modular synthesis of these important therapeutic and research agents. The protocols and data presented in this guide are intended to provide a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel PROTACs for a wide range of biological targets.

References

An In-Depth Technical Guide to Ald-Ph-PEG2-Boc: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-Ph-PEG2-Boc is a heterobifunctional linker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a benzaldehyde group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for the covalent attachment of molecules to biomolecules. This guide provides a comprehensive overview of the chemical properties, specifications, and experimental protocols associated with this compound, enabling researchers to effectively utilize this linker in their scientific endeavors. A prominent application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.

Chemical Properties and Specifications

The fundamental chemical and physical properties of this compound are summarized in the table below. These specifications are crucial for designing and executing experiments, as well as for the proper storage and handling of the compound.

PropertyValue
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
CAS Number 2100306-65-6
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO (e.g., 10 mM), DCM, and DMF.[1]
Storage Conditions Store at -20°C for long-term stability.
Shipping Conditions Room temperature.[1]
SMILES O=C(OC(C)(C)C)CCOCCOC1=CC=C(C=O)C=C1[1]

Core Applications in Bioconjugation and PROTAC Synthesis

The bifunctional nature of this compound underpins its utility. The benzaldehyde group provides a reactive handle for conjugation to specific functional groups on biomolecules, while the Boc-protected amine offers a latent site for further chemical modification after deprotection.

Bioconjugation via Aldehyde Chemistry

The benzaldehyde moiety of this compound can react with hydrazide or aminooxy groups on proteins, peptides, or other molecules to form stable hydrazone or oxime linkages, respectively.[2] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it suitable for modifying sensitive biological molecules. The reaction is often catalyzed by aniline at neutral pH to enhance the rate of ligation.[3]

PROTAC Synthesis

In the context of PROTACs, this compound serves as a versatile PEG-based linker. The synthesis of a PROTAC using this linker typically involves a stepwise approach. First, the benzaldehyde end is conjugated to a ligand for either the target protein or the E3 ligase. Subsequently, the Boc protecting group is removed from the other end of the linker to expose the primary amine. This newly revealed amine is then available for coupling with the second ligand, thus completing the heterobifunctional PROTAC molecule. The PEG spacer in the linker can improve the solubility and pharmacokinetic properties of the resulting PROTAC.

Experimental Protocols

The following sections provide detailed, generalized protocols for the key chemical transformations involving this compound. Researchers should note that these are starting-point methodologies and may require optimization based on the specific substrates and desired outcomes.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirring solution, add TFA to a final concentration of 20-50% (v/v). The reaction is typically carried out at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar than the starting material.

  • Once the reaction is complete (typically within 30 minutes to 2 hours), remove the DCM and excess TFA by rotary evaporation.

  • For applications requiring the free amine (and not the TFA salt), perform a basic work-up. Dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Bioconjugation via Hydrazone Formation

This protocol outlines a general procedure for conjugating the aldehyde group of this compound to a hydrazide-modified biomolecule.

Materials:

  • This compound (or its deprotected form, depending on the synthetic strategy)

  • Hydrazide-modified biomolecule (e.g., protein, peptide)

  • Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Aniline (as a catalyst, optional)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving the linker

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the this compound linker in a minimal amount of DMSO or DMF.

  • Prepare a solution of the hydrazide-modified biomolecule in the conjugation buffer.

  • Add the linker solution to the biomolecule solution. The molar ratio of linker to biomolecule will need to be optimized but a starting point is often a 5- to 20-fold molar excess of the linker.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours with gentle mixing.

  • Monitor the conjugation reaction using appropriate analytical techniques, such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.

  • Once the desired level of conjugation is achieved, the reaction can be quenched by adding an excess of a quenching reagent like glycine or Tris buffer if necessary.

  • Purify the resulting bioconjugate using size-exclusion chromatography to remove excess linker and other small molecules.

Visualizing Workflows and Pathways

Diagrams created using Graphviz DOT language can effectively illustrate the chemical transformations and experimental workflows involving this compound.

G cluster_0 Boc Deprotection of this compound This compound This compound Deprotected_Amine Ald-Ph-PEG2-NH2 (TFA salt) This compound->Deprotected_Amine  + TFA/DCM TFA/DCM TFA/DCM

Boc Deprotection of this compound.

G cluster_1 Bioconjugation via Hydrazone Formation This compound This compound Hydrazone_Conjugate Biomolecule-PEG2-Ph-Ald-Hydrazone-Boc This compound->Hydrazone_Conjugate Hydrazide_Biomolecule Hydrazide-modified Biomolecule Hydrazide_Biomolecule->Hydrazone_Conjugate  + Aniline (cat.)  pH 6.5-7.5

Bioconjugation via Hydrazone Formation.

G cluster_2 General PROTAC Synthesis Workflow This compound This compound Intermediate1 Ligand1-Conjugated Linker This compound->Intermediate1 Ligand1 Ligand for Target Protein Ligand1->Intermediate1  Conjugation Deprotection Boc Deprotection Intermediate1->Deprotection Intermediate2 Amine-Linker-Ligand1 Deprotection->Intermediate2 PROTAC PROTAC Molecule Intermediate2->PROTAC Ligand2 Ligand for E3 Ligase Ligand2->PROTAC  Coupling

General PROTAC Synthesis Workflow.

References

Technical Guide: Solubility and Stability of Ald-Ph-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and stability of the Ald-Ph-PEG2-Boc linker, a bifunctional molecule widely used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, solubility in various solvents, stability under different conditions, and key experimental protocols.

Introduction to this compound Linker

The this compound linker is a heterobifunctional crosslinker featuring three key components:

  • An aldehyde group (specifically, a benzaldehyde) for covalent conjugation, most commonly with molecules containing an aminooxy group to form a highly stable oxime bond.

  • A short, hydrophilic polyethylene glycol (PEG) spacer (PEG2), which enhances the solubility and pharmacokinetic properties of the resulting conjugate.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a latent reactive site that can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.

This modular design allows for a sequential and controlled approach to the synthesis of complex biomolecules.[1][2][3][4][5]

Structural Variants

Several variants of the this compound linker exist, differing slightly in the linkage between the functional groups. It is crucial to identify the specific structure being used, as this can influence molecular weight and solubility. The most common variants include:

  • Ald-Ph-PEG2-NH-Boc: Features an amide bond connecting the benzoyl group to the PEG spacer.

  • Ald-Ph-amido-PEG2-C2-Boc: Another amide-linked variant.

  • This compound: A more general designation that may refer to different specific structures.

This guide will provide data, where available, for these specific variants.

Solubility

The solubility of the this compound linker is a critical parameter for its handling and use in conjugation reactions. The presence of the hydrophilic PEG spacer generally imparts good solubility in common organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for different variants of the linker. It is recommended to use freshly opened, anhydrous solvents, as hygroscopic solvents like DMSO can significantly impact solubility.

Linker VariantSolventSolubilityConcentration (mM)Notes
Ald-Ph-PEG2-NH-Boc DMSO100 mg/mL262.85 mMMay require ultrasonication to fully dissolve.
Ald-Ph-amido-PEG2-C2-Boc DMSO≥ 100 mg/mL273.66 mM
This compound DMSO10 mM-
Ald-Ph-PEG2-NHS ester *DMSO, DMF, DCMSoluble-Qualitative data; specific concentrations not provided.

Note: Ald-Ph-PEG2-NHS ester is a related compound provided for solubility comparison in a wider range of solvents.

Stability

The stability of the this compound linker is governed by the chemical properties of its three main functional groups: the benzaldehyde, the PEG chain, and the Boc-protected amine.

Storage and Handling
  • Solid Form: The linker should be stored as a powder at -20°C under a nitrogen atmosphere to prevent degradation from moisture and atmospheric oxygen.

  • In Solvent: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.

pH Stability

The stability of the linker is highly dependent on the pH of the environment.

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is stable under neutral and basic conditions but is labile to acid. Cleavage of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. It is generally stable at pH values above 4, but prolonged exposure to mildly acidic conditions should be avoided if the Boc group is to remain intact.

  • Benzaldehyde Group: The aromatic aldehyde is relatively stable, especially when compared to aliphatic aldehydes. It is stable under the neutral to slightly acidic conditions (pH 6.5-7.5) typically used for oxime ligation.

  • Oxime Linkage (Post-Conjugation): The oxime bond formed upon reaction with an aminooxy group is significantly more stable than imine or hydrazone bonds, particularly at physiological pH. The rate of acid-catalyzed hydrolysis for an oxime is approximately 1000-fold lower than for a simple hydrazone.

The following diagram illustrates the stability of the key functional groups under different pH conditions.

G pH Stability of this compound Functional Groups cluster_acidic Acidic Conditions (pH < 4) cluster_neutral Neutral Conditions (pH 6.5-7.5) cluster_basic Basic Conditions (pH > 8) Boc_Acid Boc-Amine (Labile/Cleaved) Aldehyde_Acid Benzaldehyde (Stable) Oxime_Acid Oxime Bond (Slow Hydrolysis) Boc_Neutral Boc-Amine (Stable) Aldehyde_Neutral Benzaldehyde (Stable & Reactive with Aminooxy) Oxime_Neutral Oxime Bond (Highly Stable) Boc_Basic Boc-Amine (Stable) Aldehyde_Basic Benzaldehyde (Stable) Oxime_Basic Oxime Bond (Highly Stable) Boc_Amine Boc-Amine Boc_Amine->Boc_Acid Boc_Amine->Boc_Neutral Boc_Amine->Boc_Basic Benzaldehyde Benzaldehyde Benzaldehyde->Aldehyde_Acid Benzaldehyde->Aldehyde_Neutral Benzaldehyde->Aldehyde_Basic Oxime_Bond Formed Oxime Bond Oxime_Bond->Oxime_Acid Oxime_Bond->Oxime_Neutral Oxime_Bond->Oxime_Basic

Caption: pH stability of the linker's key functional groups.

Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving the this compound linker: oxime ligation and Boc deprotection.

Protocol 1: Oxime Ligation with an Aminooxy-Containing Molecule

This protocol describes the conjugation of the linker's aldehyde group to a payload (e.g., a drug, dye, or protein) that has been functionalized with an aminooxy group.

G Oxime Ligation Workflow A 1. Prepare Reagents B Dissolve this compound linker in anhydrous DMSO. A->B C Dissolve aminooxy-payload in reaction buffer (e.g., PBS, pH 6.5-7.5). A->C E Add linker solution to payload solution (5-20 fold molar excess of linker). B->E C->E D 2. Perform Conjugation D->E F Incubate at room temperature for 2-4 hours or at 4°C for 12-24 hours. E->F G Optional: Add aniline catalyst to accelerate reaction. F->G H 3. Purify Conjugate F->H I Purify by SEC, HPLC, or dialysis to remove excess linker. H->I J 4. Characterize Product I->J K Analyze by LC-MS and/or SDS-PAGE. J->K

Caption: Workflow for oxime ligation.

Materials:

  • This compound linker

  • Aminooxy-functionalized molecule (payload)

  • Anhydrous DMSO

  • Reaction Buffer: Amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline)

  • (Optional) Aniline catalyst

  • Purification system (e.g., SEC or HPLC column)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound linker in anhydrous DMSO (e.g., 10-100 mM).

    • Dissolve the aminooxy-containing payload in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for a protein).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the payload solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture with gentle stirring. Typical reaction times are 2-4 hours at room temperature or 12-24 hours at 4°C for sensitive biomolecules.

    • Optional: To accelerate the reaction, an aniline catalyst can be added to a final concentration of 10-100 mM.

  • Purification:

    • Remove excess, unreacted linker and byproducts from the conjugate using a suitable purification method such as size-exclusion chromatography (SEC), reverse-phase HPLC, or dialysis.

  • Characterization:

    • Confirm the successful conjugation and purity of the product using analytical techniques like LC-MS to verify the mass of the conjugate and SDS-PAGE to observe the mass shift if conjugating to a protein.

Protocol 2: Boc Deprotection to Reveal the Primary Amine

This protocol details the removal of the Boc protecting group to allow for a second conjugation reaction at the newly freed amine.

G Boc Deprotection Workflow A 1. Prepare Reaction B Dissolve Boc-protected conjugate in anhydrous DCM. A->B C Cool solution to 0°C in an ice bath. B->C D 2. Add Acid C->D E Add TFA to a final concentration of 20-50% (v/v). D->E F 3. Reaction E->F G Stir at 0°C for 30 min, then warm to room temperature. F->G H Monitor reaction by TLC or LC-MS (typically 1-2 hours). G->H I 4. Work-up H->I J Concentrate under reduced pressure to remove DCM and TFA. I->J K Co-evaporate with toluene (3x) to remove residual TFA. J->K L 5. Neutralization (Optional) K->L M Dissolve residue and wash with saturated NaHCO3 (aq). Dry and concentrate to yield free amine. L->M

References

The Role of Ald-Ph-PEG2-Boc in Engineering PROTACs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, comprising a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, is crucial to its efficacy. This technical guide delves into the specific role and mechanism of action of the Ald-Ph-PEG2-Boc linker in the design and function of PROTACs. While specific quantitative data for PROTACs utilizing this exact linker remains proprietary or dispersed across various research initiatives, this guide provides a comprehensive overview of its function based on the established principles of PROTAC technology and the known characteristics of its constituent chemical moieties. We will explore its mechanism of action, provide illustrative experimental protocols for characterization, and discuss the signaling pathways involved.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1][2] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2] The linker element of a PROTAC is not merely a spacer but a critical determinant of the PROTAC's overall performance, influencing the stability and geometry of the ternary complex, as well as the molecule's physicochemical properties such as solubility and cell permeability.[3][4]

The this compound linker is a polyethylene glycol (PEG)-based linker featuring a phenyl group, a two-unit PEG chain, and a Boc-protected amine. The aldehyde functionality provides a reactive handle for conjugation to a ligand, while the PEG chain enhances solubility and can influence the linker's length and flexibility. The phenyl group can contribute to the rigidity of the linker and may engage in π-π stacking interactions that stabilize the ternary complex.

Mechanism of Action of a PROTAC Employing the this compound Linker

A PROTAC incorporating the this compound linker operates through the canonical PROTAC mechanism of action. The journey from administration to target protein degradation involves several key steps:

  • Cellular Entry: The physicochemical properties of the entire PROTAC molecule, influenced by the linker, dictate its ability to permeate the cell membrane and reach its intracellular targets. PEG linkers are known to enhance the aqueous solubility of PROTACs.

  • Binary Complex Formation: Once inside the cell, the PROTAC can independently bind to either the target protein (via its warhead) or the E3 ligase (via its E3 ligase ligand).

  • Ternary Complex Formation: The crucial step is the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase). The length, flexibility, and chemical composition of the this compound linker are critical in orienting the two proteins optimally for productive ubiquitination.

  • Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules to accessible lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is recognized and subsequently degraded by the 26S proteasome.

  • Catalytic Cycle: The PROTAC is then released and can engage in another round of target protein binding and degradation, acting as a catalyst.

The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Release & Recycle Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Synthesis_Workflow Start Start Deprotection Boc Deprotection of this compound Start->Deprotection Amine_Linker Amine-functionalized Linker Deprotection->Amine_Linker Warhead_Coupling Couple with Target Protein Ligand Amine_Linker->Warhead_Coupling Aldehyde_PROTAC_Intermediate Aldehyde-PROTAC Intermediate Warhead_Coupling->Aldehyde_PROTAC_Intermediate E3_Ligase_Ligand_Coupling Couple with E3 Ligase Ligand Aldehyde_PROTAC_Intermediate->E3_Ligase_Ligand_Coupling Final_PROTAC Final PROTAC Molecule E3_Ligase_Ligand_Coupling->Final_PROTAC Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization End End Characterization->End Signaling_Pathway_Impact PROTAC PROTAC Target_Protein Target Protein (e.g., Kinase) PROTAC->Target_Protein Induces Degradation Proteasomal Degradation Target_Protein->Degradation Downstream_Pathway Downstream Signaling Pathway Degradation->Downstream_Pathway Inhibition of Cellular_Response Cellular Response (e.g., Apoptosis, Growth Arrest) Downstream_Pathway->Cellular_Response

References

The Aldehyde Group: A Linchpin in the Architecture of Ald-Ph-PEG2-Boc for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of modern drug discovery, the design and synthesis of highly specific and efficient therapeutic agents are paramount. Among the innovative tools available to researchers, the heterobifunctional molecule Ald-Ph-PEG2-Boc has emerged as a critical building block, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). At the heart of this molecule's functionality lies the aldehyde group, a reactive moiety that serves as a versatile anchor for constructing complex bioactive conjugates. This technical guide provides an in-depth exploration of the role of the aldehyde group in this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical reactivity, application in bioconjugation, and its significance in the broader context of targeted protein degradation.

Chemical Profile of this compound

This compound is a meticulously designed chemical entity that incorporates several key functional components, each contributing to its overall utility in drug development.

  • Aldehyde Group (Ald): The terminal aldehyde (-CHO) functionality is the primary reactive center of the molecule, enabling covalent bond formation with a variety of nucleophiles.

  • Phenyl Group (Ph): The aromatic ring provides rigidity to the linker structure and can participate in stabilizing intramolecular and intermolecular interactions.

  • Polyethylene Glycol (PEG) Spacer (PEG2): The two-unit PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate.[1] It also provides spatial separation between the conjugated moieties, which is often crucial for their biological activity.

  • Boc-Protected Amine (Boc): The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This group is stable under a range of reaction conditions but can be readily removed under acidic conditions to reveal the amine for subsequent conjugation steps.

PropertyValue
Molecular Formula C16H23NO5
Molecular Weight 309.36 g/mol
Appearance Solid or oil
Solubility Soluble in organic solvents like DMSO, DMF
CAS Number 2100306-65-6

The Pivotal Role of the Aldehyde Group in Bioconjugation

The aldehyde group is an electrophilic functional group that readily reacts with various nucleophiles, making it an invaluable tool for bioconjugation. In the context of this compound, the aldehyde is the key to attaching this linker to other molecules of interest, such as ligands for target proteins or E3 ubiquitin ligases in the synthesis of PROTACs.

The most common and well-characterized reactions involving the aldehyde group of this compound are with amine- and hydrazine-containing molecules to form imines (Schiff bases) and hydrazones, respectively.

Reaction with Amines to Form Imines (Schiff Bases)

The reaction of the aldehyde group with a primary amine results in the formation of an imine, also known as a Schiff base. This reaction is reversible and the resulting C=N double bond can be susceptible to hydrolysis, particularly under acidic conditions.

PROTAC_Synthesis_Workflow A This compound C Conjugation Reaction (Imine/Hydrazone Formation) A->C B POI Ligand with Nucleophilic Handle (e.g., -NH2) B->C D PROTAC Intermediate (POI-Linker-Boc) C->D E Boc Deprotection (Acidic Conditions) D->E F PROTAC Intermediate (POI-Linker-NH2) E->F H Amide Bond Formation F->H G E3 Ligase Ligand with Electrophilic Handle (e.g., -COOH) G->H I Final PROTAC Molecule (POI-Linker-E3 Ligase) H->I J Purification and Characterization I->J K Biological Evaluation (e.g., Protein Degradation Assay) J->K Targeted_Protein_Degradation PROTAC PROTAC (with this compound linker) E3 E3 Ubiquitin Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein of Interest (POI) POI->Ternary Binds E3->Ternary Recruits Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Introduction to PROTACs and the Pivotal Role of the Linker

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the PEG2 Spacer in PROTAC Linkers for Researchers, Scientists, and Drug Development Professionals.

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of three key components: a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] Far from being a passive spacer, the linker is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker types, those incorporating polyethylene glycol (PEG) units have become a cornerstone of modern PROTAC design.

This technical guide focuses specifically on the role and characteristics of the PEG2 spacer, a common building block in PROTAC linkers. We will explore its impact on physicochemical properties, degradation efficiency, and provide detailed experimental protocols and visualizations to aid researchers in the rational design of next-generation protein degraders.

Core Principles of the PEG2 Spacer in PROTACs

A PEG2 spacer consists of two repeating ethylene glycol units. This seemingly simple structure imparts a unique and highly desirable combination of properties to the PROTAC molecule.

Structure and Physicochemical Properties:

The incorporation of PEG units into a PROTAC linker directly influences its physicochemical profile. The ether oxygens in the PEG backbone act as hydrogen bond acceptors, which can significantly increase the water solubility of the often large and lipophilic PROTAC molecule. This is a crucial advantage for improving the overall drug-like properties, including oral absorption.

Modulating Cell Permeability:

The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the inherent flexibility of PEG linkers offers a distinct advantage. PEG linkers are more likely to adopt folded conformations compared to rigid alkyl chains. This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is better suited for traversing the lipophilic cell membrane. However, the optimal number of PEG units must be empirically determined, as excessive PEGylation can lead to decreased cellular uptake.

Optimizing Ternary Complex Formation:

The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and degradation.

  • Too short: A linker that is too short can cause steric clashes between the POI and the E3 ligase, preventing the formation of a productive complex.

  • Too long: An excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.

The PEG2 spacer, with its defined length and flexibility, often serves as a foundational element in linker design, which can then be extended with additional PEG units or other chemical motifs to fine-tune the distance between the two ends of the PROTAC.

Data Presentation: The Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Influence of PEG Linker Length on Physicochemical Properties

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC 1Alkyl Chain785.44.2158.1410
PROTAC 2PEG2 831.93.5174.5412
PROTAC 3PEG4919.02.8193.0414
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Comparative Efficacy of PROTACs with Varying Linker Lengths

Target ProteinPROTAC Linker Composition/Length (atoms)DC50Dmax (%)Cell Line
ERα12~5 µM~75MCF7
ERα16~1 µM~95MCF7
ERα19~5 µM~70MCF7
TBK1< 12No degradation--
TBK1213 nM96-
TBK129292 nM76-
KEAP17-Robust DegradationHEK293T
KEAP19-Robust DegradationHEK293T
Data is illustrative and compiled from various sources in the literature. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binding PROTAC PROTAC (with PEG2 Linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_Workflow cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_vivo In Vivo & PK/PD Studies Design Rational Design (POI & E3 Ligands, Linker) Synthesis Chemical Synthesis of PROTAC Library Design->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Binding Ternary Complex Formation Assay (SPR, TR-FRET) Purification->Binding Degradation Protein Degradation Assay (Western Blot, In-Cell Western) Binding->Degradation Cell_Viability Cell Viability/Toxicity Assay (MTT, CellTiter-Glo) Degradation->Cell_Viability PK Pharmacokinetics (PK) (Solubility, Permeability) Cell_Viability->PK PD Pharmacodynamics (PD) (In Vivo Target Degradation) PK->PD Efficacy In Vivo Efficacy Studies (Xenograft Models) PD->Efficacy Optimization Optimization Efficacy->Optimization Lead Optimization Optimization->Design KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 CUL3 CUL3-RBX1 E3 Ligase Complex KEAP1->CUL3 Substrate Adaptor NRF2 NRF2 KEAP1->NRF2 Binds & Inhibits CUL3->NRF2 Ubiquitination Proteasome Proteasome NRF2->Proteasome Degradation NRF2_n NRF2 NRF2->NRF2_n Translocation PROTAC KEAP1 PROTAC PROTAC->KEAP1 PROTAC-induced Degradation ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Gene Antioxidant Gene Expression ARE->Gene Activates

References

The Strategic Role of the Boc Protecting Group in the Synthesis of Ald-Ph-PEG2-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ald-Ph-PEG2-Boc, a heterobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). A central focus of this document is the indispensable role of the tert-butyloxycarbonyl (Boc) protecting group in ensuring a successful and efficient synthesis. This guide will delve into the synthetic strategy, provide detailed experimental protocols, and present relevant data for the synthesis of this important molecule.

Introduction to this compound and the Importance of the Boc Protecting Group

This compound is a chemical linker that incorporates a phenyl aldehyde (Ald-Ph) moiety, a two-unit polyethylene glycol (PEG2) spacer, and a Boc-protected amine.[][2][3][4] This specific arrangement of functional groups makes it a valuable building block in the construction of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.[] The aldehyde group can be used for conjugation to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine, after deprotection, can be coupled to a ligand for a target protein.

The synthesis of such a heterobifunctional molecule requires a carefully planned strategy to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal under acidic conditions. In the synthesis of this compound, the Boc group temporarily blocks the reactivity of the terminal amine of the PEG linker, allowing for the selective formation of an amide bond with the carboxyl group of 4-formylbenzoic acid. Without this protection, the free amine would compete with the desired reaction, leading to a mixture of products and significantly reducing the yield of the target molecule.

Synthetic Strategy and the Role of the Boc Group

The synthesis of this compound is typically achieved through a multi-step process that highlights the strategic importance of the Boc protecting group. A plausible and efficient synthetic route is outlined below.

The overall synthetic strategy involves three key stages:

  • Protection of the Amino-PEG Linker: The synthesis begins with the protection of the terminal amine of a commercially available amino-PEG alcohol with a Boc group. This step is crucial to ensure that the amine does not interfere with the subsequent amide coupling reaction.

  • Activation of the Benzaldehyde Moiety: 4-formylbenzoic acid is activated to facilitate the formation of an amide bond.

  • Amide Coupling and Final Product Formation: The Boc-protected amino-PEG alcohol is then coupled with the activated 4-formylbenzoic acid to yield the final product, this compound.

The Boc group's stability to the conditions of amide bond formation and its selective removal under acidic conditions make it an ideal choice for this synthetic route.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Boc Protection of 2-(2-aminoethoxy)ethanol

Objective: To synthesize Boc-NH-PEG2-OH by protecting the amino group of 2-(2-aminoethoxy)ethanol.

Materials:

  • 2-(2-aminoethoxy)ethanol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(2-aminoethoxy)ethanol (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure Boc-NH-PEG2-OH.

Amide Coupling of Boc-NH-PEG2-OH with 4-formylbenzoic acid

Objective: To synthesize this compound via amide coupling.

Materials:

  • Boc-NH-PEG2-OH (from step 3.1)

  • 4-formylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-formylbenzoic acid (1 equivalent), Boc-NH-PEG2-OH (1 equivalent), and a catalytic amount of DMAP in DCM in a round-bottom flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product, this compound.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents for Boc Protection

ReagentMolecular Weight ( g/mol )AmountMolesMolar Equivalent
2-(2-aminoethoxy)ethanol105.141.00 g9.51 mmol1.0
(Boc)₂O218.252.27 g10.4 mmol1.1
Triethylamine101.191.45 mL10.4 mmol1.1

Table 2: Reagent Quantities and Molar Equivalents for Amide Coupling

ReagentMolecular Weight ( g/mol )AmountMolesMolar Equivalent
Boc-NH-PEG2-OH205.251.00 g4.87 mmol1.0
4-formylbenzoic acid150.130.73 g4.87 mmol1.0
DCC206.331.11 g5.36 mmol1.1
DMAP122.170.06 g0.49 mmol0.1

Table 3: Typical Yield and Purity Data

StepProductTypical Yield (%)Purity (%)
Boc ProtectionBoc-NH-PEG2-OH85-95>95
Amide CouplingThis compound70-85>95

Mandatory Visualizations

The following diagrams illustrate the key processes described in this guide.

Synthesis_Workflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Amide Coupling start1 2-(2-aminoethoxy)ethanol reagent1 (Boc)₂O, TEA, DCM start1->reagent1 product1 Boc-NH-PEG2-OH reagent1->product1 start2 Boc-NH-PEG2-OH product1->start2 Purified Intermediate reagent2 4-formylbenzoic acid, DCC, DMAP, DCM start2->reagent2 product2 This compound reagent2->product2

Caption: Synthetic workflow for this compound.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_products Products Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Boc_Amine Byproducts t-BuOH + CO₂ Boc_Amine->Byproducts

Caption: General mechanism of Boc protection of an amine.

Logical_Relationship PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand PROTAC->E3_Ligand contains Target_Ligand Target Protein Ligand PROTAC->Target_Ligand contains Linker This compound PROTAC->Linker contains Linker->E3_Ligand connects to Linker->Target_Ligand connects to

Caption: Logical relationship of this compound in a PROTAC.

Conclusion

The synthesis of this compound is a clear example of the strategic use of protecting group chemistry in the construction of complex, functional molecules for drug discovery. The Boc protecting group plays a pivotal role in this process, enabling a high-yielding and clean synthesis by temporarily masking the reactivity of the terminal amine of the PEG linker. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently synthesize this important PROTAC linker and to appreciate the critical role of the Boc protecting group in modern organic synthesis.

References

Ald-Ph-PEG2-Boc supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, Ald-Ph-PEG2-Boc is a valuable chemical tool, primarily utilized as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of its properties, suppliers, and key experimental protocols for its application in bioconjugation and drug discovery.

Product Overview and Supplier Information

This compound, with the CAS number 1807503-90-7, is a heterobifunctional linker.[1] It features a benzaldehyde group for reaction with aminooxy-containing molecules and a Boc-protected amine that can be deprotected to reveal a primary amine for further conjugation.[1] Its polyethylene glycol (PEG) spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[2]

Several chemical suppliers offer this compound. The following table summarizes key information from various vendors.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Purity
BroadPharmAld-Ph-PEG2-NH-Boc1807503-90-7380.4>95%
AxisPharmAld-Ph-PEG2-NH-Boc1807503-90-7380.44≥95%
MedChemExpressAld-Ph-PEG2-NH-Boc1807503-90-7380.44>98%
GlycoMindSynthAld-Ph-PEG2-NHBoc1807503-90-7380.4495-98%
ImmunomartAld-Ph-PEG2-NH-Boc1807503-90-7380.44Not Specified

Core Applications in PROTAC Synthesis

This compound serves as a crucial building block in the modular synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which this compound is a precursor, plays a critical role in bridging the target protein ligand and the E3 ligase ligand, and its length and composition can significantly impact the efficacy of the resulting PROTAC.

The synthesis of a PROTAC using this compound typically involves a two-step process:

  • Oxime Ligation: The benzaldehyde group of this compound reacts with an aminooxy-functionalized molecule, which could be either the target protein ligand or the E3 ligase ligand, to form a stable oxime bond.

  • Boc Deprotection and Amide Coupling: The Boc protecting group on the other end of the linker is removed under acidic conditions to yield a free amine. This amine can then be coupled to the carboxylic acid of the second ligand (either the E3 ligase or target protein ligand, whichever was not used in the first step) via an amide bond formation reaction.

Below is a conceptual workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling Ald_Ph_PEG2_Boc This compound Ald_Ph_PEG2_Boc->Oxime_Intermediate + Aminooxy_Ligand1 Aminooxy- functionalized Ligand 1 Aminooxy_Ligand1->Oxime_Intermediate Oxime_Intermediate_ref Ligand 1-Oxime-PEG2-Boc Deprotected_Intermediate Ligand 1-Oxime-PEG2-NH2 Deprotected_Intermediate_ref Ligand 1-Oxime-PEG2-NH2 Oxime_Intermediate_ref->Deprotected_Intermediate  Acidic  Conditions Carboxy_Ligand2 Carboxylic Acid- functionalized Ligand 2 Final_PROTAC Final PROTAC Carboxy_Ligand2->Final_PROTAC Deprotected_Intermediate_ref->Final_PROTAC +

PROTAC Synthesis Workflow using this compound.

Experimental Protocols

Boc Deprotection of the Amine Group

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines that can be removed under acidic conditions. A general protocol for the deprotection of the amine in this compound is as follows:

Materials:

  • Boc-protected PEG linker (e.g., this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution (optional, for basic work-up)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of approximately 0.1 M in a round-bottom flask with a magnetic stir bar.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. The deprotected amine product will be more polar than the starting material.

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x).

  • The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the subsequent step.

  • (Optional) For a basic work-up to obtain the free amine, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Reaction Monitoring Workflow:

Boc_Deprotection_Monitoring Start Start Reaction (Boc-Linker + TFA/DCM) Aliquot Withdraw Aliquot Start->Aliquot Quench Quench Aliquot Aliquot->Quench Analysis Analyze by TLC or LC-MS Quench->Analysis Complete Reaction Complete? Analysis->Complete Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue:s->Aliquot:n

Workflow for Monitoring Boc Deprotection.
Oxime Ligation with the Benzaldehyde Group

The reaction between the benzaldehyde group of the linker and an aminooxy-containing molecule results in a stable oxime bond. This reaction is highly chemoselective and can be performed under mild conditions.

Materials:

  • Aldehyde-functionalized PEG linker (e.g., Ald-Ph-PEG2-NH₂)

  • Aminooxy-functionalized molecule

  • Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 6.5-7.5)

  • Aniline or p-phenylenediamine (optional, as catalyst)

  • DMSO (if needed to dissolve reagents)

Procedure:

  • Dissolve the aminooxy-containing molecule in the reaction buffer.

  • Dissolve the aldehyde-functionalized PEG linker in the reaction buffer (or a minimal amount of a co-solvent like DMSO before adding to the buffer).

  • Combine the two solutions. A 1.5 to 10-fold molar excess of one reagent over the other is often used to drive the reaction to completion.

  • (Optional) To accelerate the reaction, a catalyst such as aniline or p-phenylenediamine can be added to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature for 2 to 24 hours.

  • Monitor the reaction progress by LC-MS or HPLC.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Oxime Ligation Reaction Mechanism:

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_product Product R1_CHO R1-CHO (Aldehyde) Oxime R1-CH=N-O-R2 (Oxime) R1_CHO->Oxime + R2_ONH2 R2-ONH2 (Aminooxy) R2_ONH2->Oxime Water H2O

General scheme of an oxime ligation reaction.

Conclusion

This compound is a versatile and valuable tool for researchers engaged in the synthesis of complex bioconjugates, particularly in the rapidly advancing field of PROTAC development. The experimental protocols provided in this guide offer a solid foundation for the successful application of this linker in the laboratory. As with any chemical synthesis, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

References

Navigating the Nexus of Innovation and Safety: A Technical Guide to Ald-Ph-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted protein degradation has opened new frontiers in therapeutic intervention. At the heart of this revolution lie PROTACs (Proteolysis Targeting Chimeras), and a key component in their rational design is the linker that connects the target-binding and E3 ligase-recruiting moieties. Ald-Ph-PEG2-Boc is one such linker, offering a versatile scaffold for PROTAC synthesis. This guide provides an in-depth overview of the safety and handling considerations for this compound, empowering researchers to harness its potential while maintaining the highest safety standards in the laboratory.

Core Compound Properties

This compound is a PEG-based PROTAC linker. The aldehyde functional group allows for conjugation with amine-containing molecules, while the Boc-protected amine provides a handle for further chemical modification following deprotection. Understanding its fundamental properties is the first step toward safe handling.

PropertyValueSource
Molecular Formula C₁₉H₂₈N₂O₆[1][2]
Molecular Weight 380.4 g/mol [1][2]
CAS Number 1807503-90-7[1]
Appearance SolidInferred from handling recommendations
Solubility Soluble in DMSO
Storage Store at -20°C

Safety and Handling: A Multifaceted Approach

General Safety Precautions
PrecautionRationale
Work in a well-ventilated area. To minimize inhalation exposure.
Use a chemical fume hood. Especially when handling the solid compound or preparing solutions, to prevent inhalation of dust or aerosols.
Avoid contact with skin and eyes. To prevent potential irritation or absorption.
Do not eat, drink, or smoke in the laboratory. To prevent ingestion of the compound.
Wash hands thoroughly after handling. To remove any residual chemical from the skin.
Have a spill management plan in place. To ensure prompt and safe cleanup in case of an accident.
Personal Protective Equipment (PPE)

A robust PPE strategy is essential to minimize exposure during the handling of this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and dust.
Body Protection Laboratory coatTo protect skin and clothing.
Respiratory Protection Not generally required for small quantities handled in a fume hood.Use a NIOSH-approved respirator if handling large quantities or if there is a risk of aerosolization outside of a fume hood.

Experimental Protocols: A General Workflow

While specific experimental protocols for this compound are proprietary to individual research projects, a general workflow for its use in PROTAC synthesis can be outlined. This workflow highlights the key stages where safety and handling precautions are paramount.

experimental_workflow cluster_prep Preparation cluster_handling Compound Handling cluster_reaction Reaction cluster_cleanup Cleanup and Disposal start Review SDS and Conduct Risk Assessment ppe Don Appropriate PPE start->ppe weigh Weigh Solid This compound in Fume Hood ppe->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve react React with Target-Binding Ligand dissolve->react deprotect Boc Deprotection (Acidic Conditions) react->deprotect conjugate Conjugate with E3 Ligase Ligand deprotect->conjugate purify Purify PROTAC conjugate->purify waste Dispose of Chemical Waste Properly purify->waste decontaminate Decontaminate Work Area waste->decontaminate deprotection_logic cluster_deprotection Boc Deprotection Safety start Start: Boc-Protected Amine acid Strong Acid (e.g., TFA) start->acid fume_hood Work in Fume Hood acid->fume_hood Mandatory acid_ppe Acid-Resistant PPE acid->acid_ppe Mandatory deprotected Deprotected Amine fume_hood->deprotected acid_ppe->deprotected waste Neutralize and Dispose of Acidic Waste deprotected->waste

References

An In-Depth Technical Guide to Ald-Ph-PEG2-Boc Derivatives and Their Functional Groups for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ald-Ph-PEG2-Boc and its derivatives, a critical class of bifunctional linkers in modern drug development. This document will delve into the core structure, functional groups, and diverse applications of these molecules, with a particular focus on their role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of these compounds.

Core Structure and Functional Groups

This compound is a heterobifunctional linker composed of four key chemical moieties: an aldehyde group, a phenyl ring, a two-unit polyethylene glycol (PEG) chain, and a Boc (tert-butyloxycarbonyl) protecting group.

  • Aldehyde Group (Ald): This functional group is situated on the phenyl ring and serves as a reactive handle for conjugation. It readily reacts with molecules containing aminooxy or hydrazide functionalities to form stable oxime or hydrazone linkages, respectively. This specific reactivity allows for controlled, site-specific ligation to proteins or other molecules of interest.

  • Phenyl Group (Ph): The phenyl ring provides a rigid scaffold, influencing the spatial orientation of the linker. Its aromatic nature can also contribute to the overall physicochemical properties of the resulting conjugate.

  • Polyethylene Glycol (PEG) Chain (PEG2): The two-unit PEG chain is a hydrophilic spacer that enhances the solubility and bioavailability of the molecule. The length of the PEG chain is a critical parameter that can be modulated to optimize the distance between the two ends of the linker, which is crucial for the efficacy of molecules like PROTACs. Longer or shorter PEG chains can be utilized to fine-tune the properties of the final conjugate.

  • Boc Protecting Group (Boc): The Boc group protects a primary amine. This protection is crucial during synthesis to prevent unwanted side reactions. The Boc group can be readily removed under acidic conditions to reveal the primary amine, which can then be coupled to a carboxylic acid-containing molecule, such as an E3 ligase ligand in the context of PROTAC synthesis, through amide bond formation.

Key Derivatives and Their Properties

A variety of this compound derivatives have been synthesized to offer a range of functionalities and properties for diverse applications in drug development. These derivatives often vary in the functional group at the terminus of the PEG chain or the length of the PEG spacer itself. A summary of key derivatives and their properties is provided in the table below.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )PuritySolubilityKey Functional GroupsCAS Number
This compound C16H23NO5309.36>95%Soluble in DMSO, DMFAldehyde, Phenyl, PEG2, Boc-protected amine2100306-65-6
Ald-Ph-PEG2-NH2 C11H15NO3209.24>95%Soluble in DMSO, DMF, WaterAldehyde, Phenyl, PEG2, Primary amineNot readily available
Ald-Ph-PEG2-acid C15H19NO6309.31>95%Soluble in Water, DMSO, DMFAldehyde, Phenyl, PEG2, Carboxylic acid1807534-84-4
Ald-Ph-amido-PEG2-C2-Boc C21H32N2O6408.49>98%Soluble in DMSOAldehyde, Phenyl, Amide, PEG2, Boc-protected amineNot readily available
Ald-Ph-PEG4-Boc C20H31NO7397.46>95%Soluble in DMSOAldehyde, Phenyl, PEG4, Boc-protected amineNot readily available
Ald-Ph-PEG6-Boc C24H39NO9485.57>95%Soluble in DMSOAldehyde, Phenyl, PEG6, Boc-protected amineNot readily available

Applications in Drug Development: The Rise of PROTACs

This compound and its derivatives are instrumental in the development of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This targeted protein degradation strategy offers a powerful alternative to traditional enzyme inhibition and has the potential to address previously "undruggable" targets.

The this compound linker plays a central role in PROTAC design by connecting the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The modular nature of these linkers allows for the systematic variation of linker length, rigidity, and hydrophilicity to optimize the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC can be visualized as a catalytic cycle. The PROTAC first binds to both the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released and can participate in another round of degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Transfer Recycling PROTAC Recycling TernaryComplex->Recycling UbiquitinatedProtein Poly-ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Recycling->PROTAC

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a generic PROTAC using an this compound derivative and for the evaluation of its activity.

General Synthesis of a PROTAC using Ald-Ph-PEG2-NH2

This protocol describes the coupling of a carboxylic acid-functionalized E3 ligase ligand to Ald-Ph-PEG2-NH2, followed by conjugation to an aminooxy-functionalized target protein ligand.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting Ald-Ph-PEG2-NH2 as a TFA salt is typically used in the next step without further purification.

Step 2: Amide Coupling with E3 Ligase Ligand

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Add a coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of Ald-Ph-PEG2-NH2 (TFA salt, 1.2 eq) and additional DIPEA (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative HPLC to yield the Ald-Ph-PEG2-E3 Ligase Ligand conjugate.

Step 3: Oxime Ligation with Target Protein Ligand

  • Dissolve the Ald-Ph-PEG2-E3 Ligase Ligand conjugate (1.0 eq) in a suitable solvent such as a mixture of methanol and water.

  • Add the aminooxy-functionalized target protein ligand (1.1 eq) to the solution.

  • Adjust the pH of the reaction mixture to 4-5 using an appropriate buffer (e.g., acetate buffer).

  • Stir the reaction at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Experimental Workflow for PROTAC Evaluation

The evaluation of a novel PROTAC involves a series of in vitro and cell-based assays to determine its efficacy and mechanism of action.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays Synthesis PROTAC Synthesis (using Ald-Ph-PEG2-X) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization BindingAssay Binary Binding Assays (Target & E3 Ligase) Characterization->BindingAssay TernaryComplex Ternary Complex Formation (SPR, ITC, FRET) BindingAssay->TernaryComplex UbiquitinationAssay In Vitro Ubiquitination TernaryComplex->UbiquitinationAssay DegradationAssay Target Protein Degradation (Western Blot, DC50/Dmax) UbiquitinationAssay->DegradationAssay Selectivity Proteomic Profiling (Selectivity) DegradationAssay->Selectivity FunctionalAssay Cellular Functional Assays (e.g., Viability, Apoptosis) DegradationAssay->FunctionalAssay

Caption: A typical workflow for the development and evaluation of a PROTAC.

Western Blot Protocol for Measuring Protein Degradation

1. Cell Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

In Vitro Ubiquitination Assay

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, a specific E3 ligase (e.g., VHL or Cereblon complex), the purified target protein, biotinylated ubiquitin, and ATP in a reaction buffer.

2. PROTAC Addition:

  • Add the PROTAC at various concentrations to the reaction mixtures. Include a vehicle control (DMSO).

3. Incubation:

  • Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.

4. Detection:

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.

  • Detect the ubiquitinated target protein by Western blotting using an anti-target protein antibody or streptavidin-HRP to detect biotinylated ubiquitin. An increase in higher molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.

Conclusion

This compound and its derivatives are versatile and indispensable tools in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Their well-defined functional groups and tunable physicochemical properties provide a robust platform for the rational design and synthesis of innovative therapeutics like PROTACs. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize these powerful chemical linkers in their pursuit of novel treatments for a wide range of diseases.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers for Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1][2] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[3][4] A PROTAC molecule is comprised of three essential components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] While the ligands determine the target specificity, the linker is a critical determinant of a PROTAC's overall success, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical overview of PROTAC linkers, their classification, design principles, and the experimental methodologies used to evaluate their impact on PROTAC function.

The Multifaceted Role of the PROTAC Linker

The linker in a PROTAC molecule is not merely a passive spacer but an active contributor to its biological activity. Its primary function is to bridge the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). The characteristics of the linker, such as its length, composition, and rigidity, directly influence the stability and geometry of this ternary complex. An optimal linker promotes favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient ubiquitination of the target protein for subsequent degradation by the proteasome. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in reduced degradation efficiency.

Classification and Properties of PROTAC Linkers

PROTAC linkers are broadly categorized into two main classes: flexible and rigid linkers. More recently, "smart" or functional linkers have also been developed.

Flexible Linkers

Flexible linkers are the most commonly used type in the initial stages of PROTAC development due to their synthetic accessibility.

  • Alkyl Chains: These are simple hydrocarbon chains of varying lengths that offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the solubility of the PROTAC molecule.

  • Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units and are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers.

Rigid Linkers

Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

Clickable Linkers

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for the modular and efficient assembly of PROTACs. The resulting triazole moiety is metabolically stable and allows for the rapid generation of PROTAC libraries with diverse linker lengths and compositions.

"Smart" and Functional Linkers

These linkers are designed to confer new chemical functions to the PROTAC molecule. Examples include:

  • Photoswitchable Linkers: These linkers, often containing an azobenzene unit, can be reversibly isomerized between cis and trans forms using light of different wavelengths, allowing for spatiotemporal control of PROTAC activity.

  • Photocaged Linkers: These linkers incorporate light-sensitive groups that can be removed upon exposure to a specific wavelength of light, providing a mechanism to "turn on" PROTAC activity in a targeted manner.

Quantitative Data on Linker Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data illustrating the impact of linker type and length on PROTAC performance.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG9>1000<20
PEG12~500~60
PEG16~10>95
PEG19~100~80
PEG21>1000<40

Table 2: Comparison of Different Linker Types for BRD4 Degradation

PROTACLinker TypeDC50 (nM)Dmax (%)Reference
MZ1PEG10-30>90
AT1Alkyl5>95
PROTAC with Rigid LinkerDisubstituted Alkane54Degradation Exhibited

Experimental Protocols

The development and characterization of PROTACs involve a series of key experiments to assess their synthesis, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.

PROTAC Linker Synthesis: A General Click Chemistry Approach

This protocol describes a general method for synthesizing a PROTAC using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Synthesis of Alkyne- and Azide-Functionalized Ligands:

    • Synthesize or procure the protein of interest (POI) ligand and the E3 ligase ligand.

    • Chemically modify the POI ligand to introduce a terminal alkyne group at a solvent-exposed position that does not disrupt binding.

    • Chemically modify the E3 ligase ligand to introduce a terminal azide group, again at a non-critical binding site.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system (e.g., a mixture of t-butanol and water).

    • Add a copper(II) sulfate (CuSO4) solution and a reducing agent such as sodium ascorbate to generate the active copper(I) catalyst in situ.

    • Allow the reaction to proceed at room temperature with stirring for 12-24 hours.

  • Purification and Characterization:

    • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, purify the resulting PROTAC molecule using column chromatography or preparative high-performance liquid chromatography (HPLC).

    • Characterize the final product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC molecule at various concentrations over the immobilized E3 ligase to determine the binding affinity and kinetics of the binary interaction.

  • Ternary Complex Analysis: In separate experiments, inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the immobilized E3 ligase. The resulting sensorgrams will indicate the formation of the ternary complex.

  • Data Analysis: Analyze the SPR data to determine the binding affinities (KD) and kinetic parameters (kon and koff) for both the binary and ternary interactions. This can reveal the cooperativity of ternary complex formation.

  • Sample Preparation: Place a solution of the E3 ligase in the ITC sample cell. Fill the injection syringe with a solution of the PROTAC.

  • Titration: Perform a series of injections of the PROTAC into the E3 ligase solution while monitoring the heat changes associated with binding.

  • Ternary Complex Titration: In a separate experiment, place a solution of the E3 ligase and the POI in the sample cell and titrate with the PROTAC.

  • Data Analysis: Analyze the resulting thermograms to determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS). Comparing the binary and ternary titrations can provide insights into the cooperativity of complex formation.

Western Blotting for Protein Degradation

This is a standard method to quantify the amount of a target protein in cells after PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to reach 70-80% confluency.

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for each sample.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using software such as ImageJ. Normalize the target protein band intensity to the loading control for each sample to determine the percentage of protein degradation.

Visualizations of Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC_Mechanism_of_Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Induces Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Targeted for Degradation Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

PROTAC Mechanism of Action

Ubiquitin_Proteasome_System Ub Ubiquitin (Ub) E1 E1 Ubiquitin-Activating Enzyme Ub->E1 ATP-dependent activation Ub_Target Polyubiquitinated Target Protein Ub->Ub_Target E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 E3->Ub_Target Ub Transfer to Target Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Protein Degraded Protein (Peptides) Proteasome->Degraded_Protein Degradation

The Ubiquitin-Proteasome System

PROTAC_Experimental_Workflow Design PROTAC Design & Linker Selection Synthesis PROTAC Synthesis & Purification Design->Synthesis Binding_Assay Binary Binding Assays (SPR, ITC) Synthesis->Binding_Assay Ternary_Assay Ternary Complex Formation Assays Synthesis->Ternary_Assay Binding_Assay->Ternary_Assay Cell_Treatment Cell-Based Assay: Treatment of Cells Ternary_Assay->Cell_Treatment Western_Blot Western Blot for Protein Degradation Cell_Treatment->Western_Blot Data_Analysis Data Analysis: DC50 & Dmax Determination Western_Blot->Data_Analysis Optimization Optimization of Linker (Length, Composition) Data_Analysis->Optimization Optimization->Design Iterative Design

PROTAC Experimental Workflow

Conclusion

The linker is a critical component of a PROTAC molecule, with its properties profoundly influencing the efficacy and selectivity of targeted protein degradation. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic ease, there is a growing interest in rigid and "smart" linkers to improve potency, selectivity, and drug-like properties. A systematic approach to linker design, involving iterative synthesis and evaluation through a combination of biophysical and cell-based assays, is essential for the development of next-generation protein degraders. This guide provides a foundational understanding of PROTAC linkers and the experimental strategies to aid researchers in the rational design of these innovative therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Conjugation of Ald-Ph-PEG2-Boc to Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the two-step conjugation of Ald-Ph-PEG2-Boc to molecules containing primary amines. This process is widely used in bioconjugation, drug delivery, and proteomics to link molecules of interest via a flexible polyethylene glycol (PEG) spacer. The first step involves the formation of a stable secondary amine bond through reductive amination between the aldehyde group of the PEG linker and a primary amine on the target molecule. The second step is the deprotection of the Boc (tert-butyloxycarbonyl) group to reveal a terminal primary amine on the PEG linker, which can then be used for subsequent modifications.

The this compound linker offers a discrete PEG length (n=2), providing a defined spacer arm to improve solubility and reduce steric hindrance of the conjugated molecule. The phenyl group enhances the stability of the aldehyde functionality. This protocol outlines the materials, conditions, and purification methods for achieving efficient conjugation and deprotection.

Reaction Overview

The overall process involves two key chemical transformations:

  • Reductive Amination: A primary amine reacts with the benzaldehyde group of this compound to form an intermediate imine (Schiff base). This intermediate is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine linkage.[1][2]

  • Boc Deprotection: The Boc protecting group on the terminal amine of the PEG linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield a free primary amine.[3][4] This deprotected amine is then available for further conjugation or modification.

Quantitative Data Summary

The efficiency of the reductive amination and Boc deprotection steps can be influenced by several factors, including pH, temperature, reaction time, and the choice of reagents. The following tables summarize typical reaction parameters and expected outcomes based on literature for similar compounds.

Table 1: Typical Reaction Conditions for Reductive Amination

ParameterConditionExpected Outcome/Notes
pH 5.0 - 7.0Optimal for imine formation without significant hydrolysis.[1]
Reducing Agent Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness in various organic solvents.
Molar Excess of this compound 5- to 10-foldA molar excess generally leads to higher conjugation efficiency.
Solvent Dichloromethane (DCM), Methanol (MeOH), Phosphate-buffered saline (PBS)The choice of solvent depends on the solubility of the primary amine-containing molecule.
Temperature Room Temperature (20-25°C)Mild conditions are usually sufficient for the reaction to proceed.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield >80%Yields can vary depending on the substrate and reaction conditions.

Table 2: Typical Reaction Conditions for Boc Deprotection

ParameterConditionExpected Outcome/Notes
Deprotection Reagent Trifluoroacetic Acid (TFA)A 20-50% solution in DCM is commonly used.
Solvent Dichloromethane (DCM)Ensures good solubility of the PEGylated conjugate.
Temperature 0°C to Room Temperature (20-25°C)The reaction is typically initiated at a lower temperature and then allowed to warm.
Reaction Time 1 - 4 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield >95%Boc deprotection is generally a high-yielding reaction.

Experimental Protocols

Protocol 1: Reductive Amination of a Primary Amine with this compound

This protocol describes the conjugation of this compound to a model primary amine-containing molecule.

Materials:

  • This compound

  • Primary amine-containing molecule

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Phosphate-buffered saline (PBS), pH 6.5

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen gas supply (optional)

Procedure:

  • Dissolve the primary amine-containing molecule in the chosen reaction buffer (e.g., PBS, pH 6.5) or organic solvent (DCM or MeOH) to a final concentration of 1-10 mg/mL.

  • Add this compound to the solution in a 5- to 10-fold molar excess over the primary amine.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • In a separate vial, dissolve the reducing agent (NaBH₃CN or NaBH(OAc)₃) in the same solvent to a concentration of approximately 10 mg/mL.

  • Slowly add the reducing agent solution to the reaction mixture. A 2- to 5-fold molar excess of the reducing agent over the this compound is recommended.

  • Allow the reaction to proceed at room temperature for 2-24 hours with continuous stirring. For sensitive molecules, the reaction can be performed at 4°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, the reaction may be quenched by the addition of a small amount of acetone.

  • Proceed to the purification of the Boc-protected conjugate.

Purification of the Boc-Protected Conjugate:

  • For small molecules: The crude product can be purified by silica gel column chromatography.

  • For larger molecules (e.g., proteins, peptides): The conjugate can be purified by size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Boc Deprotection of the Conjugated Product

This protocol describes the removal of the Boc protecting group to yield the final product with a free amine.

Materials:

  • Boc-protected Ald-Ph-PEG2-conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the purified and dried Boc-protected conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, add an equal volume of TFA to the DCM for a 50% solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer detectable.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold diethyl ether to precipitate the deprotected product as a TFA salt.

  • Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum. The product is the TFA salt of the amine. If the free amine is required, a subsequent neutralization step with a mild base (e.g., saturated sodium bicarbonate solution) and extraction into an organic solvent can be performed.

Characterization of the Final Conjugate

The successful conjugation and deprotection can be confirmed by the following methods:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the initial conjugate and the final deprotected product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To characterize the structure of the conjugate and confirm the removal of the Boc group (disappearance of the tert-butyl proton signal).

Visualizations

experimental_workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection start Primary Amine + This compound imine_formation Imine Formation (Schiff Base) start->imine_formation pH 5.0-7.0 Room Temp reduction Reduction imine_formation->reduction boc_protected Boc-Protected Conjugate reduction->boc_protected Stable Secondary Amine Linkage boc_protected_2 Boc-Protected Conjugate reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->reduction deprotection Acidic Treatment (TFA/DCM) final_product Final Conjugate (Free Amine) deprotection->final_product boc_protected_2->deprotection 0°C to Room Temp

Figure 1. Experimental workflow for the conjugation of this compound to a primary amine.

signaling_pathway cluster_reaction Reaction Mechanism Amine R-NH₂ (Primary Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde PEG-CHO (this compound) Aldehyde->Hemiaminal Imine Imine (Schiff Base) PEG-CH=N-R Hemiaminal->Imine -H₂O Reduced_Amine Secondary Amine PEG-CH₂-NH-R Imine->Reduced_Amine + [H] (Reduction) Boc_Deprotection Deprotected Amine PEG'-NH₂ Reduced_Amine->Boc_Deprotection TFA/DCM

Figure 2. Chemical transformations in the conjugation and deprotection process.

References

Application Notes and Protocols for the Step-by-Step Synthesis of a BRD4-Targeting PROTAC Using Ald-Ph-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of this ternary complex, thereby affecting the efficiency and selectivity of protein degradation.[2]

This application note provides a detailed, step-by-step protocol for the synthesis of a PROTAC targeting Bromodomain-containing protein 4 (BRD4) using the versatile linker, Ald-Ph-PEG2-Boc. BRD4 is an epigenetic reader protein that plays a crucial role in the transcription of key oncogenes, such as c-Myc, making it a prime target for cancer therapy. The synthesis will utilize a sequential approach involving reductive amination to couple an E3 ligase ligand, followed by Boc deprotection and amide coupling to attach the BRD4 ligand.

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that recognize and bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, leading to transcriptional activation. By inducing the degradation of BRD4, a PROTAC can effectively downregulate the expression of BRD4-dependent genes, such as c-Myc, which are critical for cancer cell proliferation and survival.

BRD4_Signaling_Pathway BRD4 Signaling Pathway cluster_nucleus Nucleus Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 binds to PTEFb P-TEFb (CDK9/CycT1) BRD4->PTEFb recruits PROTAC BRD4 PROTAC BRD4->PROTAC Degradation BRD4 Degradation BRD4->Degradation ubiquitination RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNAPII->Transcription initiates Oncogenesis Oncogenesis Transcription->Oncogenesis PROTAC->Degradation CRBN CRBN E3 Ligase CRBN->PROTAC CRBN->Degradation Ub Ubiquitin Proteasome Proteasome Degradation->Proteasome degraded by

Caption: BRD4 binds to acetylated histones, recruiting transcriptional machinery to drive oncogene expression. A BRD4 PROTAC brings BRD4 and the CRBN E3 ligase together, leading to BRD4 ubiquitination and proteasomal degradation.

Experimental Workflow

The synthesis of the BRD4-targeting PROTAC is followed by purification and comprehensive characterization to confirm its identity, purity, and physicochemical properties.

Experimental_Workflow PROTAC Synthesis and Characterization Workflow start Start step1 Step 1: Reductive Amination (this compound + Pomalidomide-NH2) start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Amide Coupling (Intermediate + JQ1-COOH) step2->step3 purification Purification (Preparative HPLC) step3->purification characterization Characterization (LC-MS, 1H NMR, HRMS) purification->characterization final_protac Final PROTAC characterization->final_protac end End final_protac->end

Caption: Overall experimental workflow for the synthesis and characterization of the BRD4-targeting PROTAC.

Synthetic Scheme

The synthesis is a three-step process starting with the this compound linker.

Synthetic_Scheme Synthetic Scheme for BRD4-Targeting PROTAC linker This compound intermediate1 Intermediate 1 linker->intermediate1 1. 4-Aminopomalidomide, NaBH(OAc)3, DCE pomalidomide 4-Aminopomalidomide intermediate2 Intermediate 2 intermediate1->intermediate2 2. TFA, DCM final_protac Final PROTAC intermediate2->final_protac 3. JQ1-COOH, HATU, DIPEA, DMF jq1 JQ1-COOH

Caption: Three-step synthesis of a BRD4-targeting PROTAC from this compound, 4-aminopomalidomide, and JQ1-carboxylic acid.

Experimental Protocols

Materials and Reagents
  • This compound

  • 4-Aminopomalidomide

  • (+)-JQ1-carboxylic acid

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Step 1: Synthesis of Intermediate 1 via Reductive Amination

This step couples the linker to the E3 ligase ligand.

  • To a solution of this compound (1.0 eq) and 4-aminopomalidomide (1.1 eq) in anhydrous DCE, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.

Step 2: Boc Deprotection to Yield Intermediate 2

This step deprotects the amine for subsequent coupling.

  • Dissolve Intermediate 1 (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of TFA. The resulting amine salt (Intermediate 2) is often used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC via Amide Coupling

This step couples the POI ligand to the linker-E3 ligase ligand construct.

  • To a solution of (+)-JQ1-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of Intermediate 2 (TFA salt, 1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Characterization

The final PROTAC should be characterized by standard analytical techniques to confirm its identity and purity.

  • LC-MS: To confirm the molecular weight and assess purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • HRMS: To determine the exact mass.

Data Presentation

Table 1: Summary of Synthetic Results
StepReactionProductTypical Yield (%)Purity (%) (by HPLC)
1Reductive AminationIntermediate 160-80>95
2Boc DeprotectionIntermediate 2>95 (crude)Used directly
3Amide CouplingFinal PROTAC50-70>98

Yields are representative and may vary depending on specific reaction conditions and scale.

Table 2: Physicochemical Properties of the Final PROTAC
PropertyValue
Molecular Weight ( g/mol )~950-1050
Molecular FormulaC₅₂H₅₄N₈O₉S₂ (Example)
cLogP3.5 - 5.0
Polar Surface Area (Ų)190 - 220
Hydrogen Bond Donors3 - 5
Hydrogen Bond Acceptors10 - 14

These properties are estimated based on typical BRD4-targeting PROTACs and should be calculated for the specific final molecule.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a BRD4-targeting PROTAC using the aldehyde-functionalized linker, this compound. The described three-step synthetic route, involving reductive amination, Boc deprotection, and amide coupling, is a robust and versatile method for the construction of PROTAC molecules. The provided workflow, diagrams, and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery who are engaged in the development of novel protein degraders. The modular nature of this synthesis allows for the straightforward modification of the POI ligand and E3 ligase ligand, facilitating the generation of PROTAC libraries for structure-activity relationship studies.

References

Application Notes and Protocols for Boc Deprotection of Ald-Ph-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. Ald-Ph-PEG2-Boc is a heterobifunctional linker containing a benzaldehyde group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. The aldehyde functionality allows for reaction with aminooxy moieties, while the protected amine, once deprotected, can be conjugated to other molecules.[1] This document provides detailed protocols for the acidic deprotection of the Boc group from this compound, yielding the free amine for subsequent bioconjugation or other synthetic modifications.

The deprotection is typically achieved through acidolysis using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate organic solvent.[2] The general mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Data Presentation

Table 1: Comparison of Common Boc Deprotection Conditions
ReagentSolventConcentrationTemperature (°C)Reaction Time (hours)Typical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0 to Room Temp1 - 2>90%Volatile and corrosive, requires careful handling.[4][5]
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp0.5 - 2>95%Often provides the product as a crystalline HCl salt.
Hydrochloric Acid (HCl)Methanol/Dioxane2 MRoom Temp0.2 - 0.5HighRapid deprotection with good conversion.

Yields are representative and can vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common method for the removal of the Boc protecting group using a solution of TFA in DCM.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the solution to achieve a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • For isolation of the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected Ald-Ph-PEG2-amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol provides an alternative method for Boc deprotection, often yielding the amine product as its hydrochloride salt.

Materials:

  • This compound

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane or Methanol

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Centrifuge (optional)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask.

  • Add a 4 M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent by rotary evaporation.

  • The resulting residue is the hydrochloride salt of the deprotected amine.

  • To precipitate the product, add cold diethyl ether to the residue and collect the solid by filtration or centrifugation.

  • Wash the solid with cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Workup & Isolation cluster_product Final Product start This compound deprotection Acidic Treatment (TFA/DCM or HCl/Dioxane) start->deprotection Dissolution workup Solvent Removal & Neutralization (optional) deprotection->workup Reaction purification Purification (e.g., Precipitation, Chromatography) workup->purification product Ald-Ph-PEG2-Amine (or HCl salt) purification->product

Caption: Experimental workflow for the Boc deprotection of this compound.

Reaction_Mechanism Boc_Amine Boc-Protected Amine Protonation Protonation of Carbamate Oxygen Boc_Amine->Protonation + H+ Intermediate Protonated Intermediate Protonation->Intermediate Cleavage Loss of tert-butyl cation & Decarboxylation Intermediate->Cleavage Free_Amine Free Amine Cleavage->Free_Amine + CO2 + Isobutylene

Caption: Simplified reaction mechanism for acid-catalyzed Boc deprotection.

References

Application Notes and Protocols: Synthesis of E3 Ligase Ligand Conjugates using Ald-Ph-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker plays a critical role in optimizing the potency and physicochemical properties of the PROTAC. This document provides detailed application notes and protocols for the synthesis of E3 ligase ligand-linker conjugates using Ald-Ph-PEG2-Boc, a versatile linker featuring a benzaldehyde group for conjugation and a Boc-protected amine for further functionalization.

The primary reaction detailed is the conjugation of the aldehyde moiety of the linker with an amine-functionalized E3 ligase ligand via reductive amination. This method offers a straightforward and efficient way to couple the linker to common E3 ligase ligands such as those for Cereblon (CRBN) and von Hippel-Lindau (VHL).

Signaling Pathway of PROTACs

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination E2 E2-Ub E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: General signaling pathway of PROTAC-induced protein degradation.

Experimental Protocols

This section provides detailed protocols for the synthesis of amine-functionalized E3 ligase ligands and their subsequent conjugation with the Ald-Ph-PEG2 linker.

Protocol 1: Synthesis of Amine-Functionalized Pomalidomide

This protocol describes the synthesis of a pomalidomide derivative with a primary amine handle suitable for conjugation.

Materials:

  • 4-Fluorothalidomide

  • N-Boc-1,2-diaminoethane

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-fluorothalidomide (1.0 eq) in DMF, add N-Boc-1,2-diaminoethane (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Boc-protected amine-pomalidomide.

  • Dissolve the Boc-protected intermediate in DCM.

  • Add TFA (10 eq) dropwise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Add saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Extract the product with DCM (3x).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield amine-functionalized pomalidomide.

Protocol 2: Synthesis of Amine-Functionalized VH032

This protocol outlines a method for preparing the VHL ligand VH032 with a primary amine for linker attachment. A detailed, multi-gram scale synthesis of VH032 amine has been reported, which can be followed for large-scale preparations[1]. The following is a general laboratory-scale procedure.

Materials:

  • (2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Amine-functionalized thiazole derivative

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF

  • DCM

  • TFA

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected proline derivative (1.0 eq) in DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes.

  • Add the amine-functionalized thiazole derivative (1.0 eq) and stir at room temperature overnight.

  • Dilute the reaction with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the Boc-protected VH032 derivative.

  • For Boc deprotection, dissolve the purified product in a 1:1 mixture of DCM and TFA.

  • Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure and co-evaporate with DCM (3x) to yield the amine-functionalized VH032 as a TFA salt.

Protocol 3: Deprotection of this compound

The Boc protecting group on the linker must be removed before conjugation with the E3 ligase ligand.

Materials:

  • This compound

  • DCM

  • TFA

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add TFA (10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the solution under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-linker TFA salt is used directly in the next step without further purification.

Protocol 4: Reductive Amination of Deprotected Ald-Ph-PEG2-NH2 with Amine-Functionalized E3 Ligase Ligand

This protocol describes the final conjugation step.

Materials:

  • Deprotected Ald-Ph-PEG2-NH2 (from Protocol 3)

  • Amine-functionalized E3 ligase ligand (from Protocol 1 or 2)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DCM or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Methanol

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Dissolve the amine-functionalized E3 ligase ligand (1.0 eq) and the deprotected Ald-Ph-PEG2-NH2 linker (1.2 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the product with DCM (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC to obtain the final E3 ligase ligand-linker conjugate.

Experimental Workflow

The overall experimental workflow for the synthesis of the E3 ligase ligand-linker conjugate is depicted below.

Experimental_Workflow cluster_linker_prep Linker Preparation cluster_ligand_prep E3 Ligand Preparation cluster_conjugation Conjugation Linker_Boc This compound Deprotection Boc Deprotection (TFA, DCM) Linker_Boc->Deprotection Linker_NH2 Ald-Ph-PEG2-NH2 (TFA salt) Deprotection->Linker_NH2 Reductive_Amination Reductive Amination (NaBH₃CN or NaBH(OAc)₃) Linker_NH2->Reductive_Amination E3_Ligand_Precursor E3 Ligase Ligand Precursor Amine_Func Amine Functionalization E3_Ligand_Precursor->Amine_Func E3_Ligand_NH2 Amine-Functionalized E3 Ligase Ligand Amine_Func->E3_Ligand_NH2 E3_Ligand_NH2->Reductive_Amination Purification Purification (Chromatography/HPLC) Reductive_Amination->Purification Final_Product Final E3 Ligand-Linker Conjugate Purification->Final_Product

Caption: Experimental workflow for the synthesis of E3 ligase ligand-linker conjugates.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of E3 ligase ligand-linker conjugates. The exact yields and analytical data may vary depending on the specific E3 ligase ligand and reaction conditions.

Table 1: Synthesis of Amine-Functionalized E3 Ligase Ligands

E3 Ligase LigandStarting MaterialKey ReagentsSolventYield (%)Purity (%) (by HPLC)
Pomalidomide-NH₂4-FluorothalidomideN-Boc-1,2-diaminoethane, DIPEA, TFADMF, DCM50-60>95
VH032-NH₂Protected Proline DerivativeAmine-thiazole, HBTU, DIPEA, TFADMF, DCM40-50>95

Table 2: Synthesis of E3 Ligase Ligand-Linker Conjugates via Reductive Amination

ConjugateE3 Ligase LigandLinkerReducing AgentSolventYield (%)Purity (%) (by HPLC)
Pomalidomide-LinkerPomalidomide-NH₂Ald-Ph-PEG2-NH₂NaBH(OAc)₃DCE45-55>98
VH032-LinkerVH032-NH₂Ald-Ph-PEG2-NH₂NaBH₃CNDCM40-50>98

Table 3: Characterization of Final Conjugates

ConjugateMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z) [M+H]⁺¹H NMR
Pomalidomide-Linker-NH-BocC₃₇H₄₃N₅O₈685.31686.32Conforms to structure
VH032-Linker-NH-BocC₄₂H₅₄N₆O₇S790.38791.39Conforms to structure

Note: The molecular formula and masses in Table 3 are for the final conjugate with the Boc group still attached to the PEG linker's amine, assuming the reaction is performed with the aldehyde end of the linker. If the Boc group is removed for further conjugation, the mass will be lower. The provided data is representative and should be confirmed by experimental analysis.

References

Application Notes and Protocols for Ald-Ph-PEG2-Boc Reaction with Target Protein Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, Ald-Ph-PEG2-Boc, is a versatile tool in bioconjugation, enabling the precise, covalent linkage of molecules to proteins. Its structure comprises three key components: a benzaldehyde group for reaction with primary amines, a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a Boc-protected amine for subsequent, orthogonal conjugation.[1][2] This two-step conjugation strategy allows for the controlled assembly of complex biomolecular structures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][4]

This document provides detailed protocols for the reaction of this compound with target protein ligands, covering the initial reductive amination, Boc-deprotection, and the subsequent conjugation of a secondary molecule. As a practical application, a protocol for the synthesis of a protein-PROTAC conjugate is detailed, along with a description of its mechanism of action.

Reaction Principle

The conjugation strategy involves a two-stage process:

  • Reductive Amination: The benzaldehyde group of this compound reacts with a primary amine on the target protein, typically the ε-amine of a lysine residue or the N-terminal α-amine, to form an intermediate Schiff base. This imine bond is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage.[2] The reaction is favored under slightly acidic to neutral pH conditions to facilitate Schiff base formation without significantly protonating the amine.

  • Boc-Deprotection and Secondary Conjugation: The tert-butyloxycarbonyl (Boc) protecting group on the linker's terminal amine is stable under the reductive amination conditions. It can be efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to expose a primary amine. This newly available amine can then be reacted with a second molecule of interest containing a compatible reactive group (e.g., an NHS-ester or a carboxylic acid activated with EDC/HATU).

Data Presentation

Table 1: Recommended Reaction Conditions for Reductive Amination of this compound with a Target Protein.

ParameterRecommended RangeNotes
pH 6.5 - 7.5Balances Schiff base formation and amine protonation.
Temperature 4 - 25 °CRoom temperature is often sufficient, while 4°C can be used for sensitive proteins.
Molar Excess of this compound 5 - 20 foldA starting point for optimization to achieve desired conjugation levels.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.
Sodium Cyanoborohydride (NaBH₃CN) Concentration 20 - 50 mMA mild reducing agent that selectively reduces the Schiff base.
Reaction Time 2 - 24 hoursMonitor reaction progress by analytical methods like SDS-PAGE or Mass Spectrometry.

Table 2: Conditions for Boc-Deprotection of the Protein-Linker Conjugate.

ParameterReagent/ConditionNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)Typically used as a 20-50% solution in a suitable organic solvent like dichloromethane (DCM).
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
Temperature 0 °C to Room TemperatureThe reaction is often initiated at 0°C and then allowed to warm to room temperature.
Reaction Time 30 minutes - 2 hoursMonitor deprotection by LC-MS to ensure complete removal of the Boc group.
Work-up In vacuo removal of solvent and excess TFACo-evaporation with a solvent like toluene can aid in removing residual TFA.

Experimental Protocols

Protocol 1: Reductive Amination of a Target Protein with this compound

This protocol describes the initial conjugation of the aldehyde-containing linker to primary amines on the target protein.

Materials:

  • Target Protein (e.g., Antibody, Enzyme)

  • This compound (BroadPharm, BP-22382)

  • Conjugation Buffer: 100 mM MES, 150 mM NaCl, pH 6.5

  • Sodium Cyanoborohydride (NaBH₃CN) solution: 5M in 1N NaOH (prepare fresh)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

  • Shaker/rocker

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the protein buffer contains primary amines (e.g., Tris), exchange it with the Conjugation Buffer using a desalting column.

  • Linker Preparation:

    • Immediately before use, dissolve this compound in an organic solvent like DMSO to prepare a 10-20 mM stock solution.

  • Conjugation Reaction:

    • Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally be below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing to allow for Schiff base formation.

  • Reduction:

    • Add the freshly prepared 5M NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

    • Incubate the reaction for an additional 2-24 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove excess, unreacted linker and reducing agent using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Analyze the purified protein-linker conjugate by SDS-PAGE to observe a shift in molecular weight, confirming conjugation.

    • Use Mass Spectrometry (LC-MS) to determine the distribution of linker-to-protein ratios.

Protocol 2: Boc-Deprotection of the Protein-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the second conjugation step.

Materials:

  • Protein-Ald-Ph-PEG2-Boc conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Ice bath

Procedure:

  • Lyophilization:

    • If the protein conjugate is in an aqueous buffer, lyophilize it to dryness.

  • Deprotection Reaction:

    • Under an inert atmosphere (nitrogen or argon), dissolve the lyophilized conjugate in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitoring:

    • Monitor the reaction progress by taking small aliquots, removing the solvent, and analyzing by LC-MS to confirm the complete removal of the Boc group (mass decrease of 100.12 Da).

  • Solvent Removal:

    • Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation or under a stream of inert gas.

    • To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.

  • Reconstitution:

    • The resulting deprotected protein-linker conjugate (as a TFA salt) can be reconstituted in a suitable buffer for the next conjugation step.

Protocol 3: Application in PROTAC Synthesis - Conjugation of a Warhead

This protocol details the final step in creating a protein-PROTAC conjugate by reacting the deprotected protein-linker with a "warhead" molecule that binds to the target protein for degradation.

Materials:

  • Deprotected Protein-Ald-Ph-PEG2-NH₂ conjugate

  • Warhead molecule with an NHS-ester reactive group

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution: 1M Tris-HCl, pH 8.0

  • Purification column (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

  • Warhead Preparation:

    • Dissolve the NHS-ester functionalized warhead in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Dissolve the deprotected protein-linker conjugate in the Reaction Buffer.

    • Add a 5-10 fold molar excess of the warhead solution to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS-ester.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Purify the final protein-PROTAC conjugate using SEC to remove unreacted warhead and other small molecules.

  • Characterization:

    • Confirm the final conjugate's integrity and purity using SDS-PAGE and LC-MS.

    • Determine the final drug-to-protein ratio.

Mandatory Visualization

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation Protein Target Protein (with -NH2) SchiffBase Schiff Base Intermediate Protein->SchiffBase pH 6.5-7.5 Linker This compound Linker->SchiffBase Conjugate1 Protein-Linker Conjugate (Boc-protected) SchiffBase->Conjugate1 ReducingAgent NaBH3CN ReducingAgent->SchiffBase Conjugate1_dep Protein-Linker Conjugate (Boc-protected) Conjugate2 Deprotected Conjugate (with -NH2) Conjugate1_dep->Conjugate2 Acidic Conditions TFA TFA/DCM TFA->Conjugate1_dep Conjugate2_conj Deprotected Conjugate (with -NH2) FinalConjugate Final Protein-Ligand Conjugate Conjugate2_conj->FinalConjugate pH 7.5 Ligand Target Ligand (e.g., PROTAC Warhead with NHS-ester) Ligand->FinalConjugate

Caption: Experimental workflow for the two-step conjugation of a target ligand to a protein using this compound.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Protein-PROTAC Conjugate Ternary_Complex POI-PROTAC-E3 Ligase PROTAC->Ternary_Complex POI Protein of Interest (Target for Degradation) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->Ternary_Complex

Caption: Mechanism of action for a protein-PROTAC conjugate leading to targeted protein degradation.

References

Application Notes and Protocols for Ald-Ph-PEG2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. PROTACs consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The choice of linker is critical in PROTAC design, influencing the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase).

Ald-Ph-PEG2-Boc is a versatile polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Its aldehyde functional group allows for covalent linkage to a warhead targeting the POI, while the Boc-protected amine provides a reactive handle for conjugation to an E3 ligase ligand. The PEG component enhances solubility and can influence the distance and orientation between the POI and the E3 ligase, which is crucial for efficient degradation.

These application notes provide a comprehensive guide to utilizing this compound in targeted protein degradation assays, complete with detailed protocols and data for a representative PROTAC.

Representative PROTAC: A-BRD4

For the purpose of these application notes, we will refer to a representative PROTAC, A-BRD4 , which is synthesized using the this compound linker. A-BRD4 targets the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology, and recruits the Cereblon (CRBN) E3 ligase.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₆H₂₃NO₅
Molecular Weight 309.36 g/mol
CAS Number 2100306-65-6
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF
Storage Store at -20°C

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 2: In Vitro Degradation Profile of A-BRD4

Cell LineTreatment Time (hours)DC50 (nM)Dmax (%)
MCF-7 (Breast Cancer) 2425>95
HeLa (Cervical Cancer) 2435>90
Jurkat (T-cell Leukemia) 2415>98

Table 3: Ternary Complex Formation Affinity

AssayParameterValue
AlphaLISA EC50 (nM)50
Surface Plasmon Resonance (SPR) K_D (nM)80

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC like A-BRD4.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC A-BRD4 (PROTAC) Ternary Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary POI BRD4 (Target Protein) POI->Ternary E3 Cereblon (E3 Ligase) E3->Ternary Ub_POI Poly-ubiquitinated BRD4 Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Characterization

This diagram outlines the key experimental steps to characterize a novel PROTAC synthesized with this compound.

Experimental_Workflow Start Synthesize PROTAC (e.g., A-BRD4) Cell_Culture Cell Culture (e.g., MCF-7, HeLa) Start->Cell_Culture Ternary_Assay Ternary Complex Formation Assay (e.g., AlphaLISA, SPR) Start->Ternary_Assay Ubiquitination_Assay In Vitro/Cell-based Ubiquitination Assay Start->Ubiquitination_Assay Treatment Treat cells with PROTAC (Dose-response and time-course) Cell_Culture->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Degradation_Analysis Determine DC50 and Dmax Western_Blot->Degradation_Analysis Downstream Downstream Functional Assays (e.g., Cell Viability, Gene Expression) Degradation_Analysis->Downstream Conclusion Characterize PROTAC Efficacy Degradation_Analysis->Conclusion Ternary_Assay->Conclusion Ubiquitination_Assay->Conclusion Downstream->Conclusion

Caption: Experimental workflow for PROTAC characterization.

Experimental Protocols

Protocol 1: Western Blot for DC50 and Dmax Determination

This protocol describes how to determine the potency and efficacy of a PROTAC by measuring target protein degradation via Western blotting.

Materials:

  • Cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., A-BRD4 in DMSO)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BRD4 and anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (BRD4) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and repeat the process for the loading control antibody (GAPDH or β-actin).

  • Detection and Analysis:

    • Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using image analysis software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol outlines a high-throughput method to measure the formation of the ternary complex.

Materials:

  • His-tagged BRD4 protein

  • GST-tagged CRBN/DDB1 complex

  • A-BRD4 PROTAC

  • AlphaLISA anti-His acceptor beads

  • AlphaLISA Streptavidin donor beads

  • Biotinylated anti-GST antibody

  • AlphaLISA buffer

  • 384-well microplate

Procedure:

  • Reagent Preparation: Prepare solutions of His-BRD4, GST-CRBN/DDB1, biotinylated anti-GST antibody, and A-BRD4 in AlphaLISA buffer at desired concentrations.

  • Assay Plate Setup:

    • Add His-BRD4 and GST-CRBN/DDB1 to the wells of a 384-well plate.

    • Add serial dilutions of A-BRD4.

    • Add the biotinylated anti-GST antibody.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for ternary complex formation.

  • Bead Addition: Add a mixture of AlphaLISA anti-His acceptor beads and Streptavidin donor beads to all wells.

  • Final Incubation: Incubate the plate in the dark at room temperature for 1 hour.

  • Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the EC50 for ternary complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This protocol assesses the ability of the PROTAC to induce ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant Cereblon/DDB1/CUL4A/Rbx1 E3 ligase complex

  • Recombinant BRD4 protein

  • Ubiquitin

  • ATP

  • A-BRD4 PROTAC

  • Ubiquitination reaction buffer

  • Anti-BRD4 antibody

  • Anti-ubiquitin antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, BRD4, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add A-BRD4 at various concentrations. Include a no-PROTAC control.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Western Blot Analysis:

    • Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with an anti-BRD4 antibody to detect the unmodified and ubiquitinated forms of the protein (which will appear as a higher molecular weight smear).

    • Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating BRD4 to confirm ubiquitination.

Conclusion

This compound is a valuable linker for the synthesis of PROTACs in targeted protein degradation research. Its chemical properties allow for straightforward conjugation to both target-binding warheads and E3 ligase ligands. The protocols provided here offer a robust framework for the characterization of PROTACs synthesized using this linker, enabling researchers to assess their degradation efficiency, mechanism of action, and potential as therapeutic agents. The representative data for A-BRD4 serves as a benchmark for expected outcomes in similar TPD assays.

Application Notes and Protocols for the Purification of PROTACs Utilizing the Ald-Ph-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to the target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component that influences the PROTAC's efficacy, solubility, and cell permeability.

The Ald-Ph-PEG2-Boc linker is a versatile building block used in PROTAC synthesis, incorporating a phenyl ring, a two-unit polyethylene glycol (PEG) spacer, a Boc-protected amine, and a reactive aldehyde group.[2][3][4] The PEG component enhances hydrophilicity and solubility, while the aldehyde provides a reactive handle for specific conjugation chemistries.

Following the synthesis of a PROTAC, robust purification is paramount to remove unreacted starting materials, reagents, and byproducts, ensuring the generation of high-purity compounds for accurate biological evaluation. This document provides detailed protocols for the purification of PROTACs synthesized with the this compound linker, focusing on flash column chromatography and preparative high-performance liquid chromatography (HPLC).

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruits Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC-mediated protein degradation pathway.

Quantitative Data Summary

The choice of purification method can significantly impact the final yield and purity of the PROTAC. The following tables provide representative quantitative data for PROTAC synthesis and purification.

Table 1: Representative Reaction Yields for Key PROTAC Synthetic Steps with PEG Linkers

Reaction TypeE3 Ligase LigandTarget Protein LigandLinker TypeYield (%)
Amide CouplingVHLPXRPEG2-C672
O-AlkylationCereblonBRD4PEG46-85
Click Chemistry (CuAAC)VHL/CRBNBRD4PEG (0-4 units)up to 90

Table 2: Illustrative Comparison of Purification Outcomes

ParameterCrude ProductAfter Flash ChromatographyAfter Preparative HPLC
Purity (%)30-50%80-95%>98%
Recovery (%)-60-80%70-90% (of loaded material)
ScaleGramsMilligrams to GramsMicrograms to Grams

Experimental Protocols

The following are detailed protocols for the purification of PROTACs containing the this compound linker.

General Workflow for PROTAC Purification

The purification strategy for a newly synthesized PROTAC typically involves an initial purification by flash column chromatography followed by a final polishing step using preparative HPLC to achieve high purity.

Purification_Workflow Start Crude PROTAC Mixture (Post-Synthesis) Flash_Chrom Flash Column Chromatography Start->Flash_Chrom Analyze_Fractions Analyze Fractions (TLC/LC-MS) Flash_Chrom->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Prep_HPLC Preparative HPLC Combine_Fractions->Prep_HPLC For higher purity Final_Product Pure PROTAC (>98% Purity) Combine_Fractions->Final_Product If purity is sufficient Analyze_HPLC_Fractions Analyze HPLC Fractions (LC-MS) Prep_HPLC->Analyze_HPLC_Fractions Combine_Pure_HPLC Combine Pure Fractions & Lyophilize Analyze_HPLC_Fractions->Combine_Pure_HPLC Combine_Pure_HPLC->Final_Product

A typical workflow for the purification of PROTACs.
Protocol 1: Flash Column Chromatography

This protocol is suitable for the initial purification of the crude PROTAC product to remove major impurities.

Materials:

  • Crude PROTAC product

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates

  • Glass column or automated flash chromatography system

  • Collection tubes

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or the mobile phase).

    • Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of DCM, adding silica gel, and evaporating the solvent under reduced pressure.

  • TLC Analysis for Solvent System Selection:

    • Develop a TLC method to separate the PROTAC from impurities.

    • Test various solvent systems, starting with a non-polar system (e.g., 100% Hexanes) and gradually increasing the polarity with EtOAc. For more polar PROTACs, a DCM/MeOH gradient may be necessary.

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired PROTAC.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Carefully load the dry-loaded or dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the selected mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds. For example, start with 100% Hexanes and gradually increase the percentage of EtOAc.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the elution of compounds using TLC.

    • Spot each fraction onto a TLC plate and visualize the spots under UV light or with an appropriate stain.

    • Combine the fractions containing the pure PROTAC.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the partially purified PROTAC.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol is used for the final purification of the PROTAC to achieve high purity (>98%).

Materials:

  • Partially purified PROTAC from flash chromatography

  • HPLC-grade solvents: Acetonitrile (ACN) and Water

  • Trifluoroacetic acid (TFA) or Formic acid (FA) as a modifier

  • Preparative HPLC system with a UV detector

  • Preparative C18 HPLC column

  • Collection tubes

  • Lyophilizer

Procedure:

  • Analytical Method Development:

    • Develop a separation method on an analytical HPLC system with a C18 column to determine the optimal gradient conditions.

    • Mobile Phase A: Water with 0.1% TFA or FA.

    • Mobile Phase B: ACN with 0.1% TFA or FA.

    • Run a gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes) to determine the retention time of the PROTAC.

    • Optimize the gradient to achieve good separation between the PROTAC and any remaining impurities.

  • Sample Preparation:

    • Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Preparative HPLC Run:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions.

    • Inject the filtered sample onto the column.

    • Run the preparative HPLC using the optimized gradient from the analytical method, adjusting the flow rate for the larger column diameter.

    • Monitor the elution of the PROTAC using the UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired PROTAC.

  • Fraction Analysis:

    • Analyze the collected fractions using analytical LC-MS to confirm the purity and identity of the PROTAC.

  • Product Recovery:

    • Combine the pure fractions.

    • Remove the ACN from the combined fractions by rotary evaporation.

    • Freeze the remaining aqueous solution and lyophilize to obtain the final, pure PROTAC as a solid.

Conclusion

The purification of PROTACs, particularly those synthesized with functionalized linkers like this compound, is a critical step in their development. A combination of flash column chromatography for initial cleanup and preparative HPLC for final polishing is a robust strategy to obtain high-purity compounds. The protocols and data presented in this application note provide a comprehensive guide for researchers to effectively purify and characterize their novel PROTAC molecules, enabling reliable downstream biological evaluation.

References

Application Notes and Protocols for Targeted Cellular Protein Degradation Using Ald-Ph-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By inducing proximity between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the target protein.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the target protein and the E3 ligase. Ald-Ph-PEG2-Boc is a versatile polyethylene glycol (PEG)-based linker widely used in the synthesis of PROTACs.[1][2][3] Its PEG component enhances solubility and can improve pharmacokinetic properties, while the aldehyde and Boc-protected amine functionalities allow for straightforward and versatile conjugation to both the target protein ligand and the E3 ligase ligand.[4]

These application notes provide a comprehensive guide to utilizing this compound in the development of PROTACs for targeted protein degradation. Detailed protocols for PROTAC synthesis, cellular assays to confirm protein degradation, and methods to elucidate the mechanism of action are provided.

Chemical Properties of this compound Variants

Several variants of the Ald-Ph-PEG2 linker are available, each suited for different conjugation strategies. The choice of linker depends on the available functional groups on the protein of interest (POI) ligand and the E3 ligase ligand.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Functional Groups
Ald-Ph-PEG2-NH-BocC19H28N2O6380.441807503-90-7Benzaldehyde, Boc-protected amine
Ald-Ph-PEG2-acidC15H19NO6309.311807534-84-4Benzaldehyde, Carboxylic acid
Ald-Ph-PEG2-NHS esterC19H22N2O8422.391807521-07-8Benzaldehyde, N-Hydroxysuccinimide ester

PROTAC-Mediated Protein Degradation Pathway

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC (this compound linker) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC PROTAC Ternary_Complex->Recycled_PROTAC Released Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Synthesis_Workflow start Start step1 Step 1: Reductive Amination (Couple POI ligand to Ald-Ph-PEG2-NH-Boc) start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Amide Coupling (Couple E3 ligase ligand) step2->step3 purification Purification (e.g., HPLC) step3->purification end Final PROTAC purification->end

References

Application Notes and Protocols: Experimental Design for PROTACs with Polyethylene Glycol (PEG) Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.

Among various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design. Composed of repeating ethylene glycol units, PEG linkers offer a unique combination of hydrophilicity and flexibility. This imparts several advantages, including enhanced aqueous solubility, improved cell permeability, and the ability to fine-tune the spatial orientation between the two ligands, which is crucial for productive ternary complex formation. However, the length and composition of the PEG linker must be empirically optimized for each target and E3 ligase pair to achieve maximal degradation.

This document provides a detailed guide to the experimental design, synthesis, and evaluation of PROTACs incorporating PEG linkers, complete with structured data tables and step-by-step protocols.

Part 1: Design and Synthesis of PEGylated PROTACs

The rational design of a PROTAC involves careful selection of the POI ligand, the E3 ligase ligand, and the connecting linker. The linker's length, composition, and attachment points are critical parameters that modulate the biological activity of the final molecule.

Key Design Considerations for PEG Linkers:

  • Length: The linker must be long enough to prevent steric hindrance between the POI and the E3 ligase but not so long that it fails to bring them into productive proximity for ubiquitination. Systematic evaluation of various PEG chain lengths (e.g., n=2 to n=8 ethylene glycol units) is a common optimization strategy.

  • Flexibility: Flexible linkers like PEG can facilitate the necessary conformational adjustments for stable ternary complex formation.

  • Solubility: The inherent hydrophilicity of PEG linkers can improve the solubility of often large and hydrophobic PROTAC molecules, enhancing their bioavailability.

  • Attachment Points: The points at which the linker is attached to the warhead and E3 ligase ligand are crucial and should be chosen based on solvent-exposed areas to minimize disruption of protein binding.

Protocol 1: General Synthesis of an Amide-Linked PROTAC using a PEG Linker

This protocol describes a common modular approach for synthesizing a PROTAC via amide bond formation, a robust and widely used coupling method.

Materials:

  • POI ligand with a carboxylic acid handle (Component A-COOH)

  • Amine-PEGn-Boc (amine-terminated PEG linker with a Boc-protected terminal amine)

  • E3 Ligase ligand with a carboxylic acid handle (Component B-COOH)

  • Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU

  • Organic base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: TFA (Trifluoroacetic acid)

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Standard laboratory glassware for organic synthesis

  • Purification equipment: Flash column chromatography system, HPLC

Procedure:

Step 1: Coupling of POI Ligand to PEG Linker

  • Under a nitrogen atmosphere, dissolve Component A-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add Amine-PEGn-Boc (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring progress by LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the intermediate, Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Dissolve the purified Component A-PEGn-Boc in DCM.

  • Add TFA (20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours until LC-MS indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting amine salt (Component A-PEGn-NH₂) is often used directly in the next step.

Step 3: Coupling of E3 Ligase Ligand to form the Final PROTAC

  • Under a nitrogen atmosphere, dissolve Component B-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.

  • Add a solution of the deprotected intermediate (Component A-PEGn-NH₂, ~1.0 eq) and additional DIPEA (to neutralize the TFA salt) in DMF.

  • Stir the reaction at room temperature overnight, monitoring by LC-MS.

  • Perform an aqueous workup as described in Step 1.

  • Purify the final PROTAC compound by preparative HPLC to achieve high purity (>95%).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Biochemical and Cellular Evaluation

A systematic evaluation workflow is crucial to characterize the synthesized PROTACs and identify optimal candidates. This involves a series of biochemical and cell-based assays.

Visualizing the PROTAC Mechanism and Workflow

PROTAC_Mechanism

Caption: PROTAC-mediated protein degradation pathway.

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Cellular_Deg -> Permeability [label="Inactive?\nTroubleshoot"]; Cellular_Deg -> MoA [label="Active?\nValidate"];

MoA -> Selectivity; Selectivity -> PKPD; PKPD -> Efficacy; Efficacy -> Lead_Opt;

Permeability -> Start [label="Redesign\nLinker/Ligand", style=dashed]; }

Caption: A typical workflow for the design and evaluation of PROTACs.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can quantify the binding affinities of the PROTAC to its individual partners (binary binding) and the stability of the overall ternary complex.

Table 1: Comparison of Biophysical Techniques for PROTAC Evaluation

TechniqueMeasuresThroughputKey Insights
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (ka, kd)MediumReal-time, label-free measurement of binary and ternary interactions.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), thermodynamics (ΔH, ΔS)LowGold standard for thermodynamic characterization of binding events.
Biolayer Interferometry (BLI) Binding affinity (KD), kinetics (ka, kd)Medium-HighSimilar to SPR, useful for screening libraries of PROTACs.
TR-FRET / AlphaLISA Proximity-based bindingHighHomogeneous assays suitable for high-throughput screening of ternary complex formation.
Protocol 2: DC₅₀ and Dₘₐₓ Determination by Western Blotting

The most fundamental cellular assay is to measure the degradation of the target protein. This protocol determines two key parameters: DC₅₀ (the concentration of PROTAC that induces 50% degradation) and Dₘₐₓ (the maximum percentage of degradation).

Materials:

  • Cancer cell line expressing the POI (e.g., MOLM-13, MV-4-11).

  • Complete growth medium.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Vehicle control (DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, running buffer, and transfer system.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL (Enhanced Chemiluminescence) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.1%).

  • Remove the old medium and add the medium containing different concentrations of the PROTAC. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) to assess degradation kinetics.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of lysis buffer to each well, scrape the cells, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) and prepare with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-POI antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

    • Perform densitometry analysis on the protein bands using software like ImageJ.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Data Presentation: Impact of PEG Linker Length on Degradation

Systematic variation of the PEG linker length is a key step in optimizing PROTAC efficacy. The following table provides an illustrative example of how such data can be presented.

Table 2: Illustrative Degradation Data for a Series of BET-Targeting PROTACs

PROTAC IDLinker (PEG units)DC₅₀ (nM) in Cell Line ADₘₐₓ (%) in Cell Line A
PROTAC-PEG2225075
PROTAC-PEG338588
PROTAC-PEG4415 >95
PROTAC-PEG554092
PROTAC-PEG6611085
PROTAC-PEG8845060

Data is hypothetical and for illustrative purposes. DC₅₀ and Dₘₐₓ values are cell-line dependent.

Protocol 3: High-Throughput Degradation Assay using NanoLuc®-HiBiT

For screening larger libraries of PROTACs, luciferase-based reporter assays offer a high-throughput alternative to Western blotting. The NanoLuc-HiBiT system relies on CRISPR/Cas9 to endogenously tag the POI with a small 11-amino-acid peptide (HiBiT). In the presence of a larger complementary subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of tagged protein.

Materials:

  • CRISPR-edited cell line endogenously expressing HiBiT-tagged POI.

  • LgBiT protein and Nano-Glo® substrate (Promega).

  • White, opaque 96- or 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in white assay plates.

  • PROTAC Treatment: Add serial dilutions of PROTACs to the wells as described in Protocol 2.

  • Incubation: Incubate for the desired time (e.g., 4-24 hours).

  • Lysis and Detection:

    • Equilibrate the plate and detection reagents to room temperature.

    • Add the Nano-Glo® HiBiT Lytic Detection Reagent (which contains LgBiT, substrate, and lysis buffer) to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to ensure complete lysis and signal generation.

  • Data Acquisition: Measure the luminescence using a plate-based luminometer.

  • Data Analysis:

    • Normalize the signal to the vehicle control wells.

    • Plot the normalized luminescence against the log of PROTAC concentration to determine DC₅₀ and Dₘₐₓ.

Part 3: Advanced Characterization and In Vivo Evaluation

Once a lead PROTAC is identified, further experiments are required to validate its mechanism of action and assess its potential for in vivo studies.

Mechanism of Action (MoA) Validation

To confirm that degradation is occurring via the ubiquitin-proteasome system, cells are pre-treated with inhibitors of this pathway.

  • Proteasome Inhibition: Pre-treatment with a proteasome inhibitor (e.g., MG-132 or Carfilzomib) should rescue the degradation of the POI by the PROTAC.

  • Neddylation Inhibition: The activity of Cullin-RING E3 ligases (the largest family, including CRBN and VHL) depends on neddylation. Pre-treatment with a NEDD8-activating enzyme inhibitor (e.g., MLN4924) should also prevent degradation.

In Vivo Evaluation

Promising PROTAC candidates are advanced into animal models to evaluate their pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Table 3: Key Parameters for In Vivo PROTAC Studies

Study TypeKey ParametersPurpose
Pharmacokinetics (PK) Cₘₐₓ, Tₘₐₓ, AUC, Half-life (t₁/₂)To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the PROTAC.
Pharmacodynamics (PD) Target protein levels in tumors and/or surrogate tissuesTo measure the extent and duration of POI degradation in vivo, confirming target engagement.
Efficacy Tumor growth inhibition (TGI), survival analysisTo assess the therapeutic effect of the PROTAC in disease models (e.g., xenografts).
Protocol 4: General In Vivo Pharmacodynamic (PD) Study

Materials:

  • Tumor-bearing animal model (e.g., mice with xenograft tumors).

  • PROTAC formulated in an appropriate vehicle.

  • Tissue homogenization buffer and equipment.

  • Western blot or ELISA materials for protein quantification.

Procedure:

  • Animal Dosing: Administer the PROTAC to cohorts of tumor-bearing mice at various dose levels (e.g., 10, 30, 100 mg/kg) via a relevant route (e.g., oral, intraperitoneal). Include a vehicle control group.

  • Tissue Collection: At specified time points post-dose (e.g., 2, 8, 24, 48 hours), euthanize the animals and collect tumors and/or other relevant tissues.

  • Protein Extraction: Homogenize the collected tissues and extract total protein using lysis buffer.

  • Protein Quantification: Determine the protein concentration of the tissue lysates.

  • Degradation Analysis: Analyze the POI levels in the lysates by Western blot or a quantitative method like ELISA.

  • Data Analysis: Quantify the reduction in POI levels at each dose and time point relative to the vehicle-treated group to establish a dose- and time-dependent relationship for target degradation.

// Nodes Linker [label="PEG Linker Length", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Sol [label="Solubility", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Perm [label="Permeability", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ternary [label="Ternary Complex\nStability", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Deg [label="Degradation Efficacy\n(Low DC50, High Dmax)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Linker -> Sol [label="Influences"]; Linker -> Perm [label="Influences"]; Linker -> Ternary [label="Critically\nDetermines"];

Sol -> Deg [label="Impacts"]; Perm -> Deg [label="Impacts"]; Ternary -> Deg [label="Directly\nDrives"]; }

Caption: Linker length is a critical parameter influencing PROTAC efficacy.

Conclusion

The experimental design for PROTACs with PEG linkers requires a multi-faceted and systematic approach. The inherent properties of PEG linkers—hydrophilicity, flexibility, and tunable length—make them powerful tools for optimizing PROTAC performance. By following a logical workflow from rational design and synthesis to comprehensive biochemical, cellular, and in vivo evaluation, researchers can effectively develop potent and selective protein degraders. The protocols and data presentation strategies outlined in this guide provide a robust framework for advancing PROTAC discovery and development projects.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Ald-Ph-PEG2-Boc Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in reductive amination reactions involving Ald-Ph-PEG2-Boc.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reductive amination reaction with this compound and a primary amine is resulting in a low yield of the desired product. What are the potential causes?

Low yields in this reaction can stem from several factors, ranging from suboptimal reaction conditions to the inherent properties of the reactants. Key areas to investigate include:

  • Incomplete Imine Formation: The initial condensation of the aldehyde on this compound with the primary amine to form an imine is a critical equilibrium-driven step. Insufficient imine formation will directly lead to low product yield.

  • Inefficient Reduction of the Imine: The choice and amount of the reducing agent are crucial. The reducing agent must be potent enough to reduce the imine bond but not so reactive that it reduces the starting aldehyde.

  • Side Reactions: Several side reactions can compete with the desired reductive amination, consuming starting materials and reducing the yield of the target product.

  • Product Degradation or Loss During Work-up/Purification: The unique properties of PEGylated compounds can make purification challenging, potentially leading to product loss.

Q2: How can I improve the initial imine formation?

Optimizing imine formation is a critical first step to boosting your overall yield.

  • pH Control: The formation of the imine is pH-sensitive. A slightly acidic environment (pH 5-6) is generally optimal to catalyze the reaction. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. You can use a mild acid catalyst like acetic acid.

  • Removal of Water: The formation of the imine from an aldehyde and an amine releases a molecule of water. As this is an equilibrium reaction, removing water can drive the reaction towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding dehydrating agents like molecular sieves (3Å or 4Å).

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time for imine formation before adding the reducing agent. Modest heating can sometimes facilitate imine formation, but excessive heat can lead to side reactions.

Experimental Protocol: Monitoring Imine Formation by TLC

  • Prepare your TLC plate: Use a silica gel 60 F254 plate.

  • Spotting: Spot the this compound starting material, the amine starting material, and a co-spot of both on the baseline. As the reaction proceeds, take aliquots and spot them on the plate.

  • Eluent System: A common eluent system for PEGylated compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). A starting ratio of 95:5 DCM:MeOH can be adjusted based on the polarity of your specific amine.

  • Visualization: Visualize the spots under UV light (254 nm). The benzaldehyde group in this compound is UV active. The imine product should also be UV active and have a different Rf value than the starting aldehyde. Staining with potassium permanganate can also be used to visualize the spots.

Q3: Which reducing agent is best for this reaction, and how much should I use?

The choice of reducing agent is critical for a successful reductive amination.

Reducing AgentMolar Equivalents (Typical)AdvantagesDisadvantages
Sodium Cyanoborohydride (NaBH₃CN) 1.5 - 2.0Mild and selective for imines over aldehydes at neutral or slightly acidic pH. Can be used in a one-pot reaction.[1]Highly toxic and can release hydrogen cyanide gas, especially under acidic conditions.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) 1.5 - 2.0Mild, selective, and less toxic than NaBH₃CN. Effective in various aprotic solvents.[2]Moisture-sensitive.
Sodium Borohydride (NaBH₄) 1.5 - 3.0Inexpensive and readily available.Less selective; can reduce the starting aldehyde if not used carefully. Best used in a two-step process after imine formation is complete.[3]

Recommendation: For the reductive amination of this compound, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice due to its selectivity and lower toxicity. If using Sodium Borohydride (NaBH₄), it is crucial to ensure complete imine formation before its addition to prevent reduction of the starting aldehyde.

Q4: What are the common side reactions, and how can I minimize them?

Several side reactions can lower the yield of your desired product.

  • Over-alkylation: The secondary amine product can react with another molecule of this compound to form a tertiary amine. This is more likely if an excess of the aldehyde is used.

    • Mitigation: Use a slight excess (1.1 - 1.2 equivalents) of the primary amine.

  • Reduction of the Aldehyde: The reducing agent can reduce the starting aldehyde to an alcohol.

    • Mitigation: Use a selective reducing agent like NaBH(OAc)₃ or add NaBH₄ only after confirming complete imine formation.

  • Hydrolysis of the Imine: The imine intermediate can hydrolyze back to the starting aldehyde and amine in the presence of water.

    • Mitigation: Perform the reaction under anhydrous conditions and consider using a dehydrating agent.

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield in this compound Reaction check_imine Check Imine Formation (TLC/HPLC) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine optimize_imine Optimize Imine Formation: - Adjust pH (5-6) - Add molecular sieves - Increase reaction time/temp incomplete_imine->optimize_imine Yes check_reduction Check Reduction Step incomplete_imine->check_reduction No optimize_imine->check_reduction inefficient_reduction Inefficient Reduction check_reduction->inefficient_reduction optimize_reduction Optimize Reduction: - Use NaBH(OAc)₃ - Increase equivalents of reducing agent - Ensure anhydrous conditions inefficient_reduction->optimize_reduction Yes check_side_reactions Analyze for Side Products (LC-MS) inefficient_reduction->check_side_reactions No optimize_reduction->check_side_reactions side_products_present Side Products Detected check_side_reactions->side_products_present mitigate_side_reactions Mitigate Side Reactions: - Use slight excess of amine - Use selective reducing agent side_products_present->mitigate_side_reactions Yes check_purification Review Purification Protocol side_products_present->check_purification No mitigate_side_reactions->check_purification product_loss Product Loss During Purification check_purification->product_loss optimize_purification Optimize Purification: - Use appropriate column chromatography - Optimize solvent gradient product_loss->optimize_purification Yes success Improved Yield product_loss->success No optimize_purification->success

Caption: A step-by-step workflow for troubleshooting low yields in this compound reactions.

Q5: What is a reliable experimental protocol for the reductive amination of this compound?

Here is a general protocol that can be adapted to your specific primary amine.

Experimental Protocol: Reductive Amination of this compound

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the primary amine (1.1 - 1.2 eq) to the solution.

  • Imine Formation: Add activated 3Å or 4Å molecular sieves to the reaction mixture to absorb the water produced. Stir the reaction at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates complete or significant formation of the imine.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 eq) portion-wise to the reaction mixture. Stir at room temperature overnight.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the imine intermediate is consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Filter the mixture to remove the molecular sieves.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Q6: How should I purify the Boc-protected PEGylated amine product?

Purification of PEGylated compounds can be challenging due to their tendency to streak on silica gel.

  • Column Chromatography: Silica gel column chromatography is the most common method.

    • Solvent System: A gradient elution is often necessary. Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. A shallow gradient (e.g., 0-10% methanol in DCM) is recommended to achieve good separation.

    • TLC Monitoring: Use the same eluent system for TLC to monitor the fractions. The product is often UV active due to the phenyl group. Staining with potassium permanganate can also be helpful.

  • Reversed-Phase HPLC (RP-HPLC): For higher purity or for small-scale reactions, preparative RP-HPLC can be an effective purification method. A C18 column with a water/acetonitrile gradient is typically used.

Experimental Workflow Diagram

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve this compound in anhydrous solvent B 2. Add primary amine (1.1-1.2 eq) A->B C 3. Add molecular sieves and stir (Imine formation) B->C D 4. Add NaBH(OAc)₃ (1.5-2.0 eq) and stir C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Filter and extract with DCM E->F G 7. Dry and concentrate F->G H 8. Column Chromatography (DCM/MeOH gradient) G->H I 9. Characterize pure product H->I

Caption: A general experimental workflow for the reductive amination of this compound.

References

Technical Support Center: Optimizing PROTAC Efficacy with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) with polyethylene glycol (PEG) linkers for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for efficacy?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's primary function is to bring the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[1][]

The length of the linker is a critical parameter because:

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.

  • If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitination, leading to a non-productive complex.

Therefore, optimizing the linker length is a crucial step in the design of a potent PROTAC.

Q2: What are the most common types of linkers used in PROTAC design besides PEG linkers?

While polyethylene glycol (PEG) and alkyl chains are the most common motifs used in PROTAC linkers, other types are also utilized to modulate the PROTAC's properties. These include:

  • Alkyl chains: Provide a simple and systematic way to vary linker length.

  • Rigid moieties: Scaffolds like piperazine, piperidine, and triazole rings can be incorporated to add rigidity to the linker, which can help in pre-organizing the binding moieties for optimal ternary complex formation.

  • Alkynes: These can also impart rigidity to the linker structure.

The choice of linker composition can significantly influence a PROTAC's solubility, cell permeability, metabolic stability, and the stability of the ternary complex.

Q3: What is the "hook effect" in PROTAC experiments, and how can it be mitigated?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC molecules are more likely to form non-productive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the desired productive ternary complex. This sequestration of proteins into binary complexes prevents the formation of the machinery required for ubiquitination and degradation.

To mitigate the hook effect, consider the following strategies:

  • Perform a wide dose-response experiment: Testing your PROTAC over a broad range of concentrations is crucial to identify the optimal concentration for maximal degradation and to observe the bell-shaped curve characteristic of the hook effect.

  • Enhance ternary complex cooperativity: Designing PROTACs that exhibit positive cooperativity, where the binding of one protein partner increases the affinity for the other, can favor the formation of the ternary complex even at higher concentrations.

  • Optimize PROTAC concentration: Once the optimal concentration for maximal degradation (Dmax) is identified from the dose-response curve, use this concentration for subsequent experiments.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be at play:

Possible Cause Troubleshooting Suggestion
Suboptimal Linker Length Even with good binary affinities, the linker may not have the correct length or geometry to facilitate the formation of a stable and productive ternary complex. Solution: Synthesize a library of PROTACs with varying PEG linker lengths to empirically determine the optimal length.
Poor Cell Permeability The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane to reach its intracellular target. Solution: Assess cell permeability using assays like the Caco-2 permeability assay. Consider synthesizing PROTACs with linkers that have different physicochemical properties, such as incorporating more hydrophobic alkyl chains.
Inefficient Ternary Complex Formation The linker's flexibility or conformation may not be optimal for the specific protein-protein interactions required for a stable ternary complex. Solution: Directly evaluate ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or NanoBRET assays.
Cellular Efflux The PROTAC may be actively transported out of the cells by efflux pumps, resulting in insufficient intracellular concentrations. Solution: Utilize cellular uptake and efflux assays to investigate this possibility.
E3 Ligase Inactivity The chosen E3 ligase may not be expressed or active in the cell line being used. Solution: Confirm the expression and activity of the recruited E3 ligase in your cell line using methods like Western blotting or qPCR.

Problem 2: I am observing a significant "hook effect" with my PROTAC at low concentrations, limiting its therapeutic window.

A pronounced hook effect at low concentrations can be a significant hurdle.

Possible Cause Troubleshooting Suggestion
High Affinity Binary Interactions The individual warhead and anchor moieties may have very high affinities for their respective proteins, favoring the formation of binary complexes even at lower PROTAC concentrations. Solution: Consider designing PROTACs with ligands that have slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.
Suboptimal Linker Conformation The flexibility and composition of the PEG linker might be adopting conformations that preferentially lead to the formation of binary complexes. Solution: Experiment with linkers of different compositions (e.g., incorporating more rigid elements like alkyl chains or piperazine rings) to alter the conformational landscape of the PROTAC.
Low Ternary Complex Cooperativity The PROTAC may not be effectively inducing positive cooperativity in the formation of the ternary complex. Solution: Optimize the linker to promote favorable protein-protein interactions between the target and the E3 ligase, which can enhance cooperativity and mitigate the hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Below are examples illustrating the impact of linker length on PROTAC efficacy.

Table 1: Effect of PEG Linker Length on Estrogen Receptor (ERα) Degradation

PROTACLinker Length (atoms)ER Binding Affinity (IC50, µM)ER Degradation
PROTAC 12 12~25Effective
PROTAC 13 16~25Most Effective
PROTAC 14 19~25Less Effective
PROTAC 15 21~25Least Effective

This data highlights that for ERα degradation using a VHL-based PROTAC, a 16-atom linker was optimal, and increasing the linker length beyond this led to a sharp decrease in potency.

Table 2: Effect of Linker Length on BTK Degradation

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC A 2 PEG units>1000<20
PROTAC B 3 PEG units~100~70
PROTAC C 4 PEG units<10>90
PROTAC D 5 PEG units<10>90

This example with BTK degraders shows that longer PEG linkers (≥ 4 units) were significantly more potent, suggesting a requirement for a certain minimum distance between the binding ligands.

Experimental Protocols

Protocol 1: Determination of DC50 and Dmax by Western Blotting

This is a standard method for quantifying the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • PVDF membrane

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a predetermined time period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and then lyse them with cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Repeat the blotting process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration.

    • Determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) from the dose-response curve.

Protocol 2: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to directly measure the formation and stability of the ternary complex.

General Methodology:

  • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject the PROTAC at various concentrations over the immobilized protein to measure the binary binding affinity.

    • Separately, inject the other protein partner (the one not immobilized) to confirm no non-specific binding.

  • Ternary Complex Analysis:

    • Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner over the sensor surface.

    • An increase in the SPR signal compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.

    • Alternatively, pre-incubate the PROTAC with the non-immobilized protein and inject the mixture over the immobilized protein.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions. This can provide insights into the cooperativity of the system.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC cluster_ternary cluster_ternary E3_Ligase E3 Ubiquitin Ligase E3_bound E3 Ligase Ub Ubiquitin Ub->POI_bound Transfer Proteasome Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_bound->PROTAC_bound POI_ub POI_ub POI_bound->POI_ub Polyubiquitination PROTAC_bound->E3_bound cluster_ternary->Ub 2. Ubiquitination POI_ub->Proteasome 3. Recognition & Degradation

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Immunoblotting (Primary & Secondary Antibodies) D->E F 6. Signal Detection (Chemiluminescence) E->F G 7. Data Analysis (Densitometry) F->G H 8. Determine DC50 & Dmax G->H

Caption: Western Blot Experimental Workflow.

Troubleshooting_Logic Start No/Low Target Degradation Q1 Good Binary Binding? Start->Q1 A1_Yes Suboptimal Linker or Poor Ternary Complex Formation Q1->A1_Yes Yes A1_No Issue with Ligand Binding Q1->A1_No No Q2 Is PROTAC Cell Permeable? A1_Yes->Q2 A2_Yes Check for Cellular Efflux or E3 Ligase Activity Q2->A2_Yes Yes A2_No Improve Permeability (e.g., modify linker) Q2->A2_No No

Caption: Troubleshooting Logic for PROTAC Efficacy.

References

Challenges in the purification of Ald-Ph-PEG2-Boc containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the purification of Ald-Ph-PEG2-Boc containing PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the purification of this compound PROTACs?

A1: The most frequently encountered impurities include unreacted starting materials (E3 ligase ligand, linker, and warhead), diastereomers (if chiral centers are present), and byproducts formed from the reactive aldehyde group. The aldehyde moiety can lead to the formation of Schiff base intermediates with amine-containing buffers or solvents, as well as oxidation to the corresponding carboxylic acid.

Q2: My this compound PROTAC shows poor solubility in common chromatography solvents. What can I do?

A2: Poor solubility is a common issue with PROTACs due to their high molecular weight and often "greasy" nature. To improve solubility, consider using a co-solvent system. For reverse-phase chromatography, adding small amounts of tetrahydrofuran (THF) or using a mobile phase with a higher organic content (e.g., acetonitrile or methanol) can be effective. For normal phase, dichloromethane (DCM) is a common choice, but ensure your compound is stable in chlorinated solvents.

Q3: The Boc protecting group on my PROTAC appears to be cleaving during purification. How can I prevent this?

A3: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions. If you are using reverse-phase HPLC with a trifluoroacetic acid (TFA) modifier in the mobile phase, this can cause premature deprotection. To mitigate this, switch to a mobile phase modifier that is less acidic, such as formic acid (0.1%). It is also crucial to ensure all solvents are free of acidic impurities.

Q4: I am observing peak tailing during HPLC analysis of my this compound PROTAC. What is the likely cause?

A4: Peak tailing can be caused by several factors. The free aldehyde group can interact with the silica support of the column, leading to poor peak shape. Another common cause is the presence of residual metals from upstream reactions (e.g., palladium from a coupling reaction), which can chelate with the molecule and interact with the column. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your sample or mobile phase can sometimes resolve this issue.

Troubleshooting Guides

Issue 1: Low Recovery After Reverse-Phase HPLC

Low recovery of the target PROTAC after purification is a significant challenge. The table below outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Step Expected Outcome
Irreversible Adsorption The PROTAC may be irreversibly binding to the C18 column due to its hydrophobicity.Switch to a column with a different stationary phase (e.g., phenyl-hexyl) or a wider pore size to reduce strong interactions.
Precipitation on Column The PROTAC may be precipitating on the column as the solvent composition changes during the gradient.Decrease the sample concentration injected onto the column. Increase the initial percentage of the organic solvent in your gradient to improve solubility.
Compound Instability The PROTAC may be degrading under the acidic mobile phase conditions.Replace trifluoroacetic acid (TFA) with 0.1% formic acid in the mobile phase. Ensure the collected fractions are neutralized immediately with a base like ammonium hydroxide.
Issue 2: Co-elution of PROTAC with Starting Materials

Achieving baseline separation between the final PROTAC product and unreacted starting materials or intermediates can be difficult.

Parameter Standard Protocol Modified Protocol for Better Separation
HPLC Gradient 5-95% Acetonitrile/Water over 20 min30-70% Acetonitrile/Water over 40 min (a shallower gradient)
Flow Rate 1.0 mL/min0.8 mL/min
Column Chemistry Standard C18Phenyl-Hexyl or a column with a different selectivity
Temperature Ambient40°C (to improve peak shape and potentially alter selectivity)

Experimental Protocols

Protocol 1: General Purification by Preparative Reverse-Phase HPLC
  • Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Column: Use a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Run a shallow gradient based on analytical HPLC results. A typical starting point is 30-70% B over 40 minutes.

  • Detection: Monitor the elution profile using a UV detector at wavelengths where the PROTAC components absorb (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent via lyophilization.

Visualizations

Experimental Workflow for PROTAC Purification

G cluster_prep Sample Preparation cluster_purification Purification Step cluster_analysis Analysis & Final Product crude Crude PROTAC dissolve Dissolve in DMSO/DMF crude->dissolve hplc Preparative RP-HPLC dissolve->hplc fractions Collect Pure Fractions hplc->fractions analysis LC-MS & Purity Check fractions->analysis lyophilize Lyophilize analysis->lyophilize If >95% Pure final_protac Purified PROTAC lyophilize->final_protac

Caption: Workflow for the purification and analysis of this compound PROTACs.

Troubleshooting Logic for Low Purification Yield

G start Low Yield After Purification check_solubility Is the compound soluble in the mobile phase? start->check_solubility sol_yes Yes check_solubility->sol_yes Yes sol_no No check_solubility->sol_no No check_stability Is the compound stable to the mobile phase pH? stab_yes Yes check_stability->stab_yes Yes stab_no No check_stability->stab_no No check_column Is the compound irreversibly binding to the column? col_yes Yes check_column->col_yes Yes col_no No check_column->col_no No (Other issues) sol_yes->check_stability sol_action Action: Use co-solvents (e.g., THF) or change gradient. sol_no->sol_action stab_yes->check_column stab_action Action: Use a non-acidic modifier (e.g., Formic Acid). stab_no->stab_action col_action Action: Change column chemistry (e.g., Phenyl-Hexyl). col_yes->col_action end_node Yield Improved sol_action->end_node stab_action->end_node col_action->end_node

Caption: Decision tree for troubleshooting low yield in PROTAC purification.

Ald-Ph-PEG2-Boc linker cleavage and metabolic stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ald-Ph-PEG2-Boc linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound linker?

The this compound linker is a heterobifunctional molecule commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure consists of a benzaldehyde group at one end, a Boc-protected amine at the other, and a two-unit polyethylene glycol (PEG) spacer. The aldehyde functionality allows for conjugation to a target protein ligand, while the Boc-protected amine can be deprotected to reveal a primary amine for conjugation to an E3 ligase ligand.

Q2: What is the principal cleavage mechanism for this linker?

The primary and intended cleavage of the this compound linker is the removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine terminus. This process, known as deprotection, is typically achieved under acidic conditions.[1][2]

Q3: Is the aldehyde-phenyl (Ald-Ph) bond or the PEG ether bonds cleavable under physiological conditions?

The this compound linker is designed to be stable under physiological conditions to maintain the integrity of the PROTAC molecule in biological systems. While certain aryl-ether bonds can be cleaved under specific enzymatic conditions, this is not an intended feature of this linker in a PROTAC context.[3][4] The benzaldehyde group itself is generally stable but can be a site for metabolic modification by enzymes such as aldehyde oxidases.

Troubleshooting Guides

Boc-Deprotection Troubleshooting

Issues with the removal of the Boc group can hinder the subsequent conjugation steps. Here are common problems and their solutions:

Problem 1: Incomplete or Slow Boc Deprotection

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). A common starting point is 20% TFA, which can be increased to 50%. Alternatively, a stronger acid system like 4M HCl in dioxane can be employed.

  • Possible Cause: Short reaction time or low temperature.

    • Solution: Extend the reaction time and monitor the progress periodically using TLC or LC-MS. While many deprotections are performed at 0°C to room temperature, gentle warming may be necessary for sterically hindered substrates.

  • Possible Cause: Steric hindrance from the PEG chain or conjugated molecule.

    • Solution: Employ more forcing conditions, such as prolonged reaction times or slightly elevated temperatures, in conjunction with a higher concentration of a strong acid.

Problem 2: Observation of Side Products After Deprotection

  • Possible Cause: Alkylation of nucleophilic groups by the tert-butyl cation.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triisopropylsilane (TIS) or water.

A decision-making workflow for troubleshooting Boc deprotection is provided below.

start Incomplete Boc Deprotection check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Strength (e.g., 50% TFA or 4M HCl/dioxane) check_conditions->increase_acid Conditions too mild extend_time Extend Reaction Time (Monitor by TLC/LC-MS) increase_acid->extend_time add_scavenger Side Products Observed? extend_time->add_scavenger use_scavenger Add Scavenger (e.g., TIS, water) add_scavenger->use_scavenger Yes complete Deprotection Complete add_scavenger->complete No use_scavenger->complete start Low Metabolic Stability Observed identify_site Identify Site of Metabolism start->identify_site linker_mod Modify Linker (e.g., add cyclic structures) identify_site->linker_mod Linker is labile ligand_mod Modify Ligands (block metabolic hotspots) identify_site->ligand_mod Ligands are labile retest Re-evaluate Metabolic Stability linker_mod->retest ligand_mod->retest PROTAC PROTAC (this compound linker-based) TargetProtein Target Protein PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of Target Protein TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

References

Strategies to improve cell permeability of Ald-Ph-PEG2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ald-Ph-PEG2-Boc PROTACs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the cell permeability of these molecules.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the structure and behavior of this compound PROTACs.

Q1: What are the typical permeability challenges with PROTACs?

A1: Most PROTACs are large molecules with a high molecular weight (often over 800 Da) and a significant polar surface area, placing them in the "beyond Rule of 5" chemical space.[1][2] These characteristics inherently lead to poor passive diffusion across the lipophilic cell membrane, which is a primary hurdle in their development.[3][4]

Q2: How does the PEG2 linker in my PROTAC affect cell permeability?

A2: Polyethylene glycol (PEG) linkers are frequently used in PROTAC design to improve solubility and provide flexibility.[] The effect on permeability is complex. While PEG linkers increase hydrophilicity, which can hinder passive diffusion, their flexible nature allows the PROTAC to adopt folded, more compact conformations. This "chameleonic" behavior can shield the molecule's polar surface area, potentially improving its ability to cross the cell membrane. However, an overly hydrophilic linker can also reduce cell permeability.

Q3: What is the role of the Boc (tert-Butyloxycarbonyl) group and how does it impact permeability?

A3: The tert-Butyloxycarbonyl (Boc) group is a bulky and lipophilic protecting group. Its presence can increase the molecular weight of the PROTAC, which may negatively impact cell permeability. If the Boc group is not essential for target engagement, its removal or replacement with a smaller group is a common strategy to enhance permeability. Alternatively, if the Boc-protected moiety is a polar group like an amine, the Boc group could be part of a prodrug strategy, masking a polar group to facilitate cell entry before being cleaved intracellularly to release the active PROTAC.

Q4: What is the likely impact of the Aldehyde-Phenyl (Ald-Ph) group on the PROTAC's performance?

A4: The aldehyde-phenyl group introduces a reactive aldehyde and a hydrophobic phenyl ring. The aldehyde is an electrophilic group that can potentially react with nucleophiles on the cell surface or intracellularly, which could lead to instability or off-target effects. The phenyl ring adds rigidity and hydrophobicity, which can influence the PROTAC's conformation and its interactions with the cell membrane. Optimizing the linker can help balance these properties.

Troubleshooting Guide

This guide provides solutions to specific experimental issues in a question-and-answer format.

Problem 1: Low or no target degradation is observed in cellular assays.

Q: My PROTAC is potent in biochemical assays but shows no activity in cells. Could this be a permeability issue?

A: Yes, a significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The PROTAC may be unable to reach its intracellular target in sufficient concentrations.

Possible Causes & Suggested Solutions:

  • High Molecular Weight/Polarity: The combination of the linker, ligands, and the Boc group results in a large, polar molecule.

    • Solution 1 (Modify Boc Group): If the Boc group is not part of a prodrug strategy, synthesize an analog without it or replace it with a smaller, less lipophilic group.

    • Solution 2 (Optimize Linker): Replace the PEG2 linker with a more lipophilic alkyl or a rigid phenyl linker to reduce polarity. An amide-to-ester substitution within the linker can also significantly improve permeability.

    • Solution 3 (Induce Intramolecular H-Bonds): Redesign the linker to promote the formation of intramolecular hydrogen bonds. This can encourage a folded, more compact conformation that masks polar surfaces and enhances permeability.

  • Active Efflux: The PROTAC may be actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp).

    • Solution: To test this, co-administer your PROTAC with a known efflux pump inhibitor (e.g., verapamil) in your cellular assay. If target degradation is rescued, efflux is a likely cause. This would necessitate a structural modification of the PROTAC to avoid transporter recognition.

  • Compound Instability: The aldehyde group could be reacting with components in the cell culture media or on the cell surface.

    • Solution: Assess the stability of your compound in media over the course of the experiment using LC-MS. If instability is confirmed, consider modifying the Ald-Ph group to a less reactive moiety if possible without losing binding affinity.

Problem 2: Inconsistent results between experimental batches.

Q: I'm seeing high variability in target degradation levels across different experiments. What could be the cause?

A: Inconsistent results can stem from issues with compound handling, solubility, or assay conditions.

Possible Causes & Suggested Solutions:

  • Poor Solubility: The hydrophobic nature of the Boc and Phenyl groups can lead to poor aqueous solubility, causing the compound to precipitate in cell culture media.

    • Solution: Ensure the PROTAC is fully dissolved in a suitable solvent like DMSO before preparing the final dilutions in media. Prepare fresh stock solutions and visually inspect for any precipitation. Consider adding a small percentage of BSA to the assay buffer, which can improve solubility and reduce non-specific binding.

  • Cell Line Variability: Expression levels of the target protein and the recruited E3 ligase can differ between cell lines and even between passages.

    • Solution: Regularly verify the expression levels of both the target and the E3 ligase (e.g., Cereblon, VHL) via Western blot. Use a consistent cell passage number for your experiments.

  • Hook Effect: At very high concentrations, PROTACs can show reduced degradation activity due to the formation of unproductive binary complexes instead of the required ternary complex.

    • Solution: Perform a full dose-response curve with a wide concentration range (e.g., pM to µM) to identify the optimal concentration for degradation and to check for a hook effect.

Data Presentation: Strategies to Enhance Permeability

The following table summarizes how different modification strategies can impact the permeability of a hypothetical this compound PROTAC. The apparent permeability coefficient (Papp) is a common metric from permeability assays.

PROTAC Analog Modification Hypothetical Papp (x 10⁻⁶ cm/s) Rationale for Change
Parent Molecule This compound0.2Baseline permeability; likely low due to high MW and polarity.
Analog 1 Ald-Ph-PEG2-NH₂0.5Removal of the bulky, lipophilic Boc group reduces MW and may improve permeability.
Analog 2 Ald-Ph-Alkyl-Boc0.4Replacing the PEG linker with a more lipophilic alkyl chain can improve membrane partitioning.
Analog 3 Ald-Ph-Piperazine-Boc0.7Incorporating a rigid cyclic structure like piperazine can lock the PROTAC in a more permeable conformation.
Analog 4 Ald-Ph-PEG2(ester)-Boc0.9An amide-to-ester substitution in the linker reduces hydrogen bond donor count, often boosting permeability.

Note: Data are illustrative. Papp values below 1.0 x 10⁻⁶ cm/s are generally considered low.

Visualizations

Experimental & Logical Workflows

Caption: Workflow for troubleshooting low cellular activity.

Caption: Challenges for this compound PROTAC at the cell membrane.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion and is a high-throughput, cost-effective method for initial screening.

Principle: A 96-well microplate with a filter bottom is coated with a lipid solution to form an artificial membrane. The PROTAC is added to the donor (top) plate, and its diffusion into the acceptor (bottom) plate is measured over time.

Methodology:

  • Prepare Lipid Membrane: Create a solution of a phospholipid (e.g., 1-2% lecithin or phosphatidylcholine) in an organic solvent like dodecane. Pipette 5 µL of this lipid solution onto the membrane of each well of a 96-well donor plate and allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Solution: Dissolve the this compound PROTAC in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. The final DMSO concentration should be kept low (<1%).

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of the same buffer.

  • Run Assay:

    • Add 150 µL of the donor solution to each well of the lipid-coated donor plate.

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-18 hours in a sealed chamber to prevent evaporation.

  • Quantification:

    • After incubation, separate the plates.

    • Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Use the final concentrations to calculate the Papp value, which reflects the rate of diffusion across the membrane.

Protocol 2: Caco-2 Permeability Assay

This cell-based assay is more complex but provides a more comprehensive assessment by modeling the human intestinal epithelium, including passive diffusion, active transport, and efflux.

Principle: Caco-2 cells are grown on semi-permeable filter inserts, where they differentiate into a polarized monolayer with tight junctions, mimicking the intestinal barrier. The transport of the PROTAC from the apical (top) to the basolateral (bottom) side (A-B transport, for absorption) and vice-versa (B-A transport, for efflux) is measured.

Methodology:

  • Cell Culture: Seed Caco-2 cells onto 24- or 96-well transwell inserts and culture for 18-22 days until a differentiated, confluent monolayer is formed.

  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A high TEER value confirms the integrity of the tight junctions. Alternatively, measure the flux of a low-permeability marker like Lucifer Yellow.

  • Prepare Solutions: Dissolve the PROTAC in transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a typical concentration of 1-10 µM.

  • Run Assay (A-B Transport):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the PROTAC-containing buffer to the apical (donor) compartment.

    • Add fresh buffer to the basolateral (acceptor) compartment.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from the acceptor compartment at various time points.

  • Run Assay (B-A Transport):

    • Perform the same procedure but add the PROTAC-containing buffer to the basolateral (donor) compartment and sample from the apical (acceptor) compartment. This measures active efflux.

  • Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both A-B and B-A directions.

    • The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B). A ratio greater than 2 suggests the PROTAC is a substrate for active efflux transporters.

Note on Caco-2 Assay for PROTACs: Due to the low solubility and high non-specific binding of many PROTACs, recovery can be poor. Adding a low concentration of BSA (e.g., 0.25%) to the basolateral buffer is a common strategy to improve recovery and better mimic physiological conditions.

References

Ald-Ph-PEG2-Boc Reaction Condition Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the reaction condition optimization of Ald-Ph-PEG2-Boc.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive functionalities?

This compound is a bifunctional linker molecule. It contains two primary reactive groups:

  • An aldehyde group on a phenyl ring (Ald-Ph), which can react with primary amines via reductive amination or with aminooxy groups to form a stable oxime linkage.

  • A Boc-protected amine (Boc), which can be deprotected under acidic conditions to reveal a primary amine, ready for subsequent conjugation.

The PEG2 linker is a short, hydrophilic polyethylene glycol spacer that increases the solubility of the molecule in aqueous media.

Q2: What are the typical applications of this compound?

This compound is commonly used in bioconjugation and drug delivery. Its bifunctional nature allows for the sequential or orthogonal conjugation of two different molecules. For example, the aldehyde can be reacted with a biomolecule (like a protein or peptide), and after deprotection of the Boc group, the resulting amine can be conjugated to another molecule, such as a small molecule drug or a fluorescent label. It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q3: What are the general reaction conditions for the reductive amination of the aldehyde group?

Reductive amination is a two-step one-pot reaction:

  • Imine Formation (Schiff Base): The aldehyde group reacts with a primary amine to form an imine intermediate. This reaction is typically favored under slightly acidic conditions (pH ~5-7).

  • Reduction: A reducing agent is then used to reduce the imine to a stable secondary amine.

Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), as they are mild enough not to reduce the aldehyde starting material.

Q4: How can the Boc group be removed?

The Boc (tert-butyloxycarbonyl) protecting group is labile under acidic conditions.[2] Common deprotection reagents include:

  • Trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).

  • Hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or ethyl acetate.

The reaction is typically fast and can be performed at room temperature.[2]

Troubleshooting Guides

Reductive Amination Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Suboptimal pH: Imine formation is pH-dependent. If the pH is too low, the amine reactant will be protonated and non-nucleophilic. If the pH is too high, the reaction can be slow. 2. Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling. 3. Steric Hindrance: The amine or the aldehyde may be sterically hindered, slowing down the reaction.1. Optimize the reaction pH, typically in the range of 5-7. Perform small-scale trials at different pH values. 2. Use a fresh batch of the reducing agent. 3. Increase the reaction time and/or temperature. Consider using a less hindered amine if possible.
Formation of Side Products 1. Over-reduction: A strong reducing agent might reduce the starting aldehyde. 2. Dialkylation: The newly formed secondary amine can react with another aldehyde molecule.1. Use a milder reducing agent like NaBH₃CN or NaBH(OAc)₃.[3] 2. Use a stoichiometric amount or a slight excess of the amine.
Difficulty in Product Purification 1. Polarity of Product and Reactants: The product and unreacted starting materials may have similar polarities. 2. Emulsion during Workup: The PEG linker can sometimes cause emulsions during aqueous workup.1. Optimize chromatographic conditions (e.g., gradient, solvent system). Consider reverse-phase chromatography if the compound is sufficiently polar. 2. Add salt (brine) to the aqueous layer to break the emulsion.
Boc Deprotection Troubleshooting
Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient Acid: The amount of acid may not be enough to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.1. Increase the concentration of the acid (e.g., use a higher percentage of TFA in DCM). 2. Increase the reaction time and monitor the progress by TLC or LC-MS.
Degradation of the Molecule 1. Acid-labile Functional Groups: Other functional groups in the molecule might be sensitive to the strong acidic conditions. 2. PEG Degradation: Prolonged exposure to very strong acids can potentially lead to PEG chain degradation, although this is less of a concern for a short PEG2 linker.1. Use milder acidic conditions (e.g., lower concentration of TFA, or HCl in dioxane). 2. Minimize the reaction time and maintain a low temperature if possible.

Experimental Protocols

Protocol 1: Reductive Amination of this compound with a Primary Amine
  • Dissolution: Dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane).

  • pH Adjustment (Optional but Recommended): If necessary, add a small amount of acetic acid to adjust the pH to around 5-6 to facilitate imine formation.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Boc Deprotection
  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 1:1 DCM/TFA).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA.

  • Isolation: The deprotected amine is obtained as a TFA salt and can often be used in the next step without further purification. If the free amine is required, it can be obtained by neutralization with a mild base.

Data Presentation

The following tables provide illustrative quantitative data for reactions similar to those involving this compound, based on published literature for benzaldehyde derivatives. These should be used as a starting point for optimization.

Table 1: Illustrative Yields for Reductive Amination of Benzaldehyde Derivatives with a Primary Amine under Various Conditions

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₃CNMethanol251285
2NaBH(OAc)₃Dichloroethane25892
3NaBH₄Methanol0 to 25678
4H₂/Pd-CEthanol252495

Note: Yields are illustrative and will vary depending on the specific amine and reaction scale.

Table 2: Illustrative Data for Boc Deprotection using Different Acidic Conditions

EntryAcidSolventTemperature (°C)Time (h)Conversion (%)
150% TFADCM251>99
220% TFADCM254>99
34M HCl1,4-Dioxane252>99

Note: Conversion rates are illustrative. The stability of the rest of the molecule should be considered when choosing strong acidic conditions.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Workup & Purification This compound This compound Mix_Solvent Mix in Solvent (e.g., MeOH) This compound->Mix_Solvent Primary_Amine Primary_Amine Primary_Amine->Mix_Solvent Imine_Formation Imine Formation (pH 5-7) Mix_Solvent->Imine_Formation Stir @ RT Reduction Reduction (e.g., NaBH3CN) Imine_Formation->Reduction Add Reducing Agent Quench Quench Reaction Reduction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Conjugated Product Purify->Product Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection cluster_workup Workup Boc_Protected Boc-Protected PEG Compound Dissolve Dissolve in DCM Boc_Protected->Dissolve Add_Acid Add Acid (e.g., TFA) Dissolve->Add_Acid Stir Stir @ RT Add_Acid->Stir Evaporate Evaporate Solvent & Excess Acid Stir->Evaporate Co_evaporate Co-evaporate with Toluene Evaporate->Co_evaporate Final_Product Deprotected Amine (TFA Salt) Co_evaporate->Final_Product Logical_Relationship cluster_aldehyde Aldehyde Reactivity cluster_boc Boc Reactivity Ald_Ph_PEG2_Boc This compound Reductive_Amination Reductive Amination (with R-NH2) Ald_Ph_PEG2_Boc->Reductive_Amination Oxime_Ligation Oxime Ligation (with R-ONH2) Ald_Ph_PEG2_Boc->Oxime_Ligation Boc_Deprotection Boc Deprotection (Acidic Conditions) Ald_Ph_PEG2_Boc->Boc_Deprotection Deprotected_Amine Ph-Ald-PEG2-NH2 Boc_Deprotection->Deprotected_Amine Amine_Conjugation Further Amine Conjugation Deprotected_Amine->Amine_Conjugation

References

Technical Support Center: Off-Target Effects of Ald-Ph-PEG2-Boc Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTACs containing the Ald-Ph-PEG2-Boc linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of off-target effects for a PROTAC containing an this compound linker?

A1: Off-target effects for any PROTAC, including those with an this compound linker, can stem from several sources:

  • Warhead-related off-targets: The ligand binding to your protein of interest (POI) may have affinity for other proteins, leading to their unintended degradation.

  • E3 Ligase ligand-related off-targets: The ligand recruiting the E3 ligase (e.g., pomalidomide for CRBN) can have its own biological activities. For instance, pomalidomide-based PROTACs are known to sometimes degrade naturally occurring substrates of CRBN, such as zinc-finger (ZF) proteins.[1]

  • Linker-derived effects: The this compound linker itself is generally designed to be inert. However, its physicochemical properties, such as length, rigidity, and hydrophobicity, can influence the overall properties of the PROTAC, potentially leading to off-target activities. The phenyl group introduces rigidity, which in some cases has been shown to impair degradation potency compared to more flexible linkers.[2]

  • Ternary complex-related off-targets: The formation of a ternary complex (POI-PROTAC-E3 ligase) could create novel protein-protein interactions that lead to the ubiquitination and degradation of proteins other than the intended target.

Q2: What is the "hook effect" and how can I mitigate it with my this compound PROTAC?

A2: The "hook effect" describes a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for maximal degradation (DC50) and to identify the concentration at which the hook effect begins.

Q3: How can the this compound linker influence the off-target profile?

A3: The linker is a critical component that influences the efficacy and specificity of a PROTAC.[2][3][4] For an this compound linker:

  • Length and Flexibility: The PEG2 component provides a specific length and degree of flexibility. This is crucial for the proper orientation of the POI and E3 ligase in the ternary complex. Suboptimal linker length can lead to poor on-target degradation and potentially favor off-target interactions.

  • Rigidity: The phenyl group introduces a degree of rigidity to the linker. While this can be beneficial for pre-organizing the PROTAC into a productive conformation, it can also restrict the flexibility needed to form a stable ternary complex, in some cases leading to reduced degradation.

  • Physicochemical Properties: The PEG component increases hydrophilicity, which can improve solubility but may also affect cell permeability. The overall lipophilicity and polarity of the PROTAC, influenced by the linker, can affect its distribution within the cell and its potential for non-specific binding.

Q4: What are essential experimental controls when studying the off-target effects of my PROTAC?

A4: To obtain reliable data on off-target effects, the following controls are essential:

  • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the PROTAC. This control helps identify baseline protein levels.

  • Inactive Epimer/Stereoisomer Control: A stereoisomer of the PROTAC that does not bind to the E3 ligase or the target protein. This control helps to distinguish between off-target effects caused by the chemical structure of the PROTAC itself versus those dependent on the formation of the ternary complex.

  • Warhead Alone: Treatment with the warhead molecule alone to assess its independent pharmacological effects and off-target binding.

  • E3 Ligase Ligand Alone: Treatment with the E3 ligase ligand alone to identify any off-target effects specifically associated with this component.

Troubleshooting Guides

Observed Issue Potential Cause Troubleshooting Steps
High Cell Toxicity 1. Off-target degradation of essential proteins.2. High concentration of the PROTAC or solvent.3. Independent pharmacological activity of the warhead or E3 ligase ligand.1. Perform a global proteomics analysis to identify unintended degraded proteins.2. Conduct a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.3. Test the toxicity of the warhead and E3 ligase ligand alone.
Discrepancy between Proteomics and Western Blot Data 1. Differences in assay sensitivity.2. Poor antibody quality or cross-reactivity in Western blotting.3. Proteomics data may identify isoforms or post-translationally modified proteins not detected by the antibody.1. Use quantitative proteomics data to guide antibody selection.2. Validate your primary antibody for specificity and sensitivity using knockout/knockdown cell lines if available.3. Confirm the identity of the protein in the proteomics data by examining unique peptides.
No On-Target Degradation, but Off-Target Effects Observed 1. The this compound linker may not be optimal for forming a productive ternary complex with your specific POI and E3 ligase.2. Poor cell permeability of the PROTAC.1. Synthesize and test PROTACs with different linker lengths and compositions (e.g., longer PEG chains, more flexible alkyl chains).2. Perform a cell permeability assay (e.g., Caco-2).3. Modify the PROTAC structure to improve its physicochemical properties.
Degradation of Known Off-Targets (e.g., Zinc-Finger Proteins) 1. If using a pomalidomide-based PROTAC, this can be an inherent property of the E3 ligase ligand.1. Modify the attachment point on the pomalidomide ligand. Studies have shown that modifications at the C5 position can reduce off-target degradation of ZF proteins compared to C4 modifications.

Quantitative Data Summary

The following tables are illustrative examples of how to present quantitative data for off-target analysis. Specific values would be derived from your experimental results.

Table 1: Global Proteomics Summary for PROTAC-X

Protein Log2 Fold Change (PROTAC-X vs. Vehicle) p-value Function Classification
Target POI -3.5 <0.001 [Function of POI] On-Target
ZNF276 -1.8 <0.01 Transcription Factor Potential Off-Target
ZNF827 -1.5 <0.01 Transcription Factor Potential Off-Target
Protein A -1.2 <0.05 Kinase Potential Off-Target

| Protein B | 0.1 | >0.05 | Housekeeping | No Significant Change |

Table 2: Dose-Response of On- and Off-Target Degradation

Concentration (nM) % Degradation of Target POI % Degradation of ZNF276 % Cell Viability
1 25 5 100
10 60 15 98
100 95 40 95
1000 80 (Hook Effect) 65 80

| 10000 | 50 (Hook Effect) | 85 | 60 |

Experimental Protocols

1. Global Proteomics for Unbiased Off-Target Identification

  • Objective: To identify and quantify all proteins that are degraded upon treatment with the this compound containing PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Culture cells to ~70-80% confluency. Treat cells with the PROTAC at its optimal concentration, a higher concentration to check for the hook effect, a vehicle control, and an inactive epimer control.

    • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an enzyme such as trypsin.

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with isobaric tags for multiplexed analysis.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Identify and quantify thousands of proteins. Proteins showing a significant, dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that the PROTAC engages with identified off-target proteins in a cellular context.

  • Methodology:

    • Treatment and Heating: Treat intact cells with the PROTAC. Heat the cells across a range of temperatures.

    • Lysis and Protein Quantification: Lyse the cells and separate the soluble fraction from the precipitated proteins.

    • Analysis: Ligand binding can stabilize a protein, leading to a higher melting temperature. A shift in the melting curve of a potential off-target protein in the presence of the PROTAC indicates direct engagement.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of action for a PROTAC, leading to targeted protein degradation.

Off_Target_Workflow start Start: Observe unexpected phenotype or perform routine screen proteomics Global Proteomics (LC-MS/MS) - PROTAC vs. Controls start->proteomics data_analysis Bioinformatics Analysis - Identify significantly  downregulated proteins proteomics->data_analysis hit_list Generate Potential Off-Target List data_analysis->hit_list validation Orthogonal Validation hit_list->validation western Western Blot validation->western Confirm Degradation cetsa CETSA validation->cetsa Confirm Engagement phenotype Phenotypic Assays (e.g., cell viability, signaling) validation->phenotype Assess Functional Impact conclusion Confirm Off-Target and Investigate Biological Consequence western->conclusion cetsa->conclusion phenotype->conclusion

Caption: Experimental workflow for identifying and validating off-target effects.

References

Validation & Comparative

The Linker's Crucial Role: A Comparative Guide to Ald-Ph-PEG2-Boc and Alkyl Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design and optimization of Proteolysis Targeting Chimeras (PROTACs) represent a frontier in targeted therapeutics. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to degrade specific proteins, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. This guide provides a comprehensive comparison of two common linker types: the polyethylene glycol (PEG)-based Ald-Ph-PEG2-Boc linker and traditional alkyl linkers, offering insights into their impact on PROTAC performance, supported by experimental data and detailed methodologies.

The choice of linker is far from a trivial decision in PROTAC design; it profoundly influences a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates a productive ternary complex formation, leading to efficient ubiquitination and subsequent degradation of the target protein, while also imparting favorable drug-like properties to the molecule.[2]

At a Glance: this compound vs. Alkyl Linkers

FeatureThis compound (PEG-based)Alkyl Linkers
Composition Contains polyethylene glycol (PEG) units, a phenyl group, an aldehyde, and a Boc-protected amine.[3]Composed of saturated or unsaturated hydrocarbon chains.[4]
Hydrophilicity Generally more hydrophilic due to the ether oxygens in the PEG chain.[4]Typically hydrophobic.
Solubility Can improve the aqueous solubility of the PROTAC molecule.May decrease the aqueous solubility of the PROTAC molecule.
Cell Permeability The relationship is complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow for folded conformations that shield polar surface area, potentially aiding permeability.Generally, their hydrophobicity can enhance cell permeability, but this is not always the case and is dependent on the overall molecular properties.
Metabolic Stability May be more susceptible to oxidative metabolism.Generally considered to have good metabolic stability.
Ternary Complex Formation The flexibility of PEG linkers can allow for more conformational sampling to achieve a productive ternary complex.The rigidity or flexibility depends on the specific alkyl chain, which can influence the stability of the ternary complex.

Quantitative Performance Comparison: A Case Study on BRD4 Degraders

For this comparison, we will consider a representative PEG-linked PROTAC, drawing data from compounds like MZ1 and ARV-825 which utilize PEG-containing linkers, and a representative alkyl-linked PROTAC.

ParameterRepresentative PEG-Linked BRD4 PROTACRepresentative Alkyl-Linked BRD4 PROTAC
DC50 (Degradation Concentration 50%) < 1 nM - 10 nM10 nM - 100 nM
Dmax (Maximum Degradation) > 90%~80-95%
Cell Viability (IC50) 1 nM - 50 nM50 nM - 500 nM
Pharmacokinetic Profile (t1/2) Generally shorter half-lifeCan exhibit longer half-life

Note: The data presented in this table is a synthesized representation from multiple sources in the literature for illustrative purposes and may not reflect a direct experimental comparison.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of PROTACs, the following diagrams illustrate the key signaling pathway and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) e.g., BRD4 POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Western_Blot_Workflow A 1. Cell Treatment (Varying PROTAC concentrations) B 2. Cell Lysis (Protein extraction) A->B C 3. Protein Quantification (e.g., BCA assay) B->C D 4. SDS-PAGE (Protein separation by size) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection (Chemiluminescence) F->G H 8. Data Analysis (Quantify band intensity, determine DC50/Dmax) G->H Linker_Properties_Relationship Linker_Choice Linker Choice (PEG vs. Alkyl) Physicochemical Physicochemical Properties Linker_Choice->Physicochemical Ternary_Complex Ternary Complex Formation & Stability Linker_Choice->Ternary_Complex Solubility Solubility Physicochemical->Solubility Permeability Cell Permeability Physicochemical->Permeability Stability Metabolic Stability Physicochemical->Stability PROTAC_Performance Overall PROTAC Performance (DC50, Dmax) Solubility->PROTAC_Performance Permeability->PROTAC_Performance Stability->PROTAC_Performance Ternary_Complex->PROTAC_Performance

References

Unlocking Potency: A Comparative Guide to PEG Linker Lengths in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the pioneering field of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules act as a bridge, bringing a target protein into proximity with an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal system—the ubiquitin-proteasome system—to eliminate disease-causing proteins.[1] The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's success.[2][3] Among the various types, polyethylene glycol (PEG) linkers are frequently utilized for their hydrophilicity, biocompatibility, and tunable length.[4][5]

The length of the PEG linker is not merely a spacer; it profoundly influences the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length is essential for achieving the correct orientation and proximity between the target and the E3 ligase for efficient ubiquitination and subsequent degradation. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an excessively long linker may result in a non-productive complex where ubiquitination is inefficient. Consequently, the linker length directly impacts the degradation potency (DC50 - the concentration for 50% degradation) and efficacy (Dmax - the maximum level of degradation). This guide provides a comparative analysis of different PEG linker lengths, supported by experimental data and detailed methodologies, to aid researchers in the rational design of potent protein degraders.

Quantitative Comparison of Degradation Efficiency with Varying PEG Linker Lengths

The following table summarizes experimental data from published studies, illustrating the significant impact of PEG linker length on the degradation of various target proteins. The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether< 12No degradation-
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether12 - 29Submicromolar-
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether21396
Tank-binding kinase 1 (TBK1)VHLAlkyl/Ether2929276
Estrogen Receptor α (ERα)VHLPEG12Effective Degradation-
Estrogen Receptor α (ERα)VHLPEG16More Potent Degradation-
Bruton's tyrosine kinase (BTK)CereblonPEG10 (3 PEG units)~100>90
Bruton's tyrosine kinase (BTK)CereblonPEG13 (4 PEG units)~30>95
Bruton's tyrosine kinase (BTK)CereblonPEG16 (5 PEG units)~10>95
Bromodomain-containing protein 4 (BRD4)VHLPEG9 (0 PEG units + click)>1000<20
Bromodomain-containing protein 4 (BRD4)VHLPEG12 (1 PEG unit + click)~200~80
Bromodomain-containing protein 4 (BRD4)VHLPEG15 (2 PEG units + click)~50>90
Epidermal Growth Factor Receptor (EGFR)VHLPEG2 PEG unitsDegrades EGFR & HER2-
Epidermal Growth Factor Receptor (EGFR)VHLPEG3 PEG unitsSelective for EGFR-

Visualizing the Process: From Mechanism to Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and typical experimental workflows.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Recruited E3 E3 Ubiquitin Ligase E3->Ternary Recruited Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow A 1. Cell Culture & Treatment (Treat cells with varying PROTAC concentrations) B 2. Cell Lysis (Extract proteins using lysis buffer with inhibitors) A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by molecular weight) C->D E 5. Protein Transfer (Transfer proteins from gel to membrane) D->E F 6. Blocking (Prevent non-specific antibody binding) E->F G 7. Antibody Incubation (Primary Ab for target, Secondary Ab for detection) F->G H 8. Detection & Imaging (Chemiluminescent signal capture) G->H I 9. Data Analysis (Quantify bands, normalize to loading control, calculate DC50 & Dmax) H->I

Caption: A typical experimental workflow for Western Blot analysis.

Linker_Optimization_Workflow Start Define Target Protein (POI) and E3 Ligase Synth Synthesize PROTAC Library with Varying PEG Linker Lengths Start->Synth Screen Primary Screen: Cellular Degradation Assay (e.g., Western Blot, In-Cell ELISA) Synth->Screen Analyze Determine DC50 and Dmax Values Screen->Analyze Decision Potent Degradation Achieved? Analyze->Decision Biophys Biophysical Characterization (Optional) (e.g., SPR for Ternary Complex Kinetics) Decision->Biophys Yes Refine Refine Linker Design (Composition, Attachment Points) Decision->Refine No End Optimized PROTAC Candidate Biophys->End Refine->Synth

Caption: A rational workflow for PROTAC linker optimization.

Detailed Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to evaluate and compare the performance of PROTACs with different linker lengths.

Protocol 1: Western Blot Analysis for Protein Degradation (DC50/Dmax Determination)

This is the most common method for directly visualizing and quantifying the reduction in target protein levels.

  • Cell Culture and Treatment:

    • Seed the appropriate cell line expressing the protein of interest (POI) in 6-well plates at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compounds in cell culture media.

    • Treat the cells with a range of PROTAC concentrations for a predetermined time (e.g., 2, 4, 8, 16, 24 hours) to assess degradation kinetics. Include a vehicle control (e.g., DMSO).

  • Sample Preparation (Cell Lysis):

    • After treatment, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well to prevent protein degradation.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein extract) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions. This ensures equal protein loading for all samples.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and denature by heating at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weights.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the intensity of the target protein band to the intensity of a loading control band (e.g., GAPDH, β-actin) for each sample.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control (set to 100%).

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic curve using software like GraphPad Prism to determine the DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly measures the ability of a PROTAC to induce ubiquitination of the target protein, confirming the mechanism of action.

  • Reagents and Setup:

    • Purified recombinant proteins: Target Protein (POI), E1 activating enzyme, E2 conjugating enzyme, and the specific E3 ligase complex (e.g., VHL or Cereblon complex).

    • Other components: Ubiquitin (biotinylated or fluorescently labeled), ATP, and reaction buffer.

    • PROTAC compounds at various concentrations.

  • Reaction Incubation:

    • In a microcentrifuge tube or 96-well plate, combine the E1, E2, E3 ligase, target protein, and biotin-ubiquitin in the reaction buffer.

    • Add the PROTAC compound at the desired concentration. Include a no-PROTAC control.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).

  • Detection of Ubiquitination:

    • Western Blot Method: Stop the reaction by adding SDS-PAGE sample buffer. Run the samples on a gel and perform a Western blot as described above. Probe the membrane with an antibody against the target protein or with streptavidin-HRP (if using biotin-ubiquitin) to visualize a ladder of higher molecular weight bands corresponding to the poly-ubiquitinated target.

    • AlphaLISA/HTRF Method: For higher throughput, use proximity-based assays. For example, if the target protein is GST-tagged and ubiquitin is biotinylated, add GSH-acceptor beads and streptavidin-donor beads. In the presence of ubiquitination, the beads are brought into close proximity, generating a detectable signal.

  • Data Analysis:

    • For Western blots, quantify the intensity of the ubiquitinated protein ladder.

    • For plate-based assays, plot the signal against PROTAC concentration to determine the concentration required for half-maximal ubiquitination (EC50).

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of binary and ternary complex formation in real-time without labels.

  • Chip Preparation and Immobilization:

    • Choose an appropriate sensor chip (e.g., a streptavidin-coated chip for biotinylated proteins or an NTA chip for His-tagged proteins).

    • Immobilize one of the purified proteins, typically the E3 ligase, onto the chip surface to a target density.

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the immobilized E3 ligase, flow a series of PROTAC concentrations over the chip surface and record the binding response.

    • Similarly, to measure the binding of the PROTAC to the target protein, immobilize the target protein and flow the PROTAC over the surface.

    • Fit the resulting sensorgrams to a kinetic model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Formation and Cooperativity:

    • To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein (the second binding partner) over the E3 ligase-immobilized surface. The concentration of the target protein should be near-saturating.

    • The binding response will reflect the formation of the stable Ligase-PROTAC-Target complex on the chip surface.

    • Determine the kinetic parameters for the ternary complex formation.

  • Data Analysis and Cooperativity (α):

    • Cooperativity is a measure of how the binding of the first protein influences the binding of the second. It is calculated by comparing the affinity of the PROTAC for one protein in the absence and presence of the other.

    • The cooperativity factor (alpha, α) is calculated as the ratio of the binary KD to the ternary KD.

    • An α > 1 indicates positive cooperativity (the ternary complex is more stable than the binary complexes), which is often a hallmark of an effective PROTAC. An α < 1 indicates negative cooperativity.

Conclusion

The length of the PEG linker is a paramount, empirically determined parameter in the design of effective PROTACs. As the presented data illustrates, even minor changes in linker length can dramatically alter degradation potency and selectivity. There is no universal optimal length; the ideal linker must be meticulously tailored to each specific target protein and E3 ligase pairing. By employing a systematic approach that combines rational design with rigorous experimental evaluation using the detailed protocols provided, researchers can navigate the complexities of linker optimization. This methodical process is essential for identifying PROTAC candidates with superior degradation efficiency and unlocking the full therapeutic potential of targeted protein degradation.

References

Validating Protein Degradation by Ald-Ph-PEG2-Boc Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of protein degradation mediated by Proteolysis Targeting Chimeras (PROTACs) utilizing the Ald-Ph-PEG2-Boc linker. We offer a comparative analysis framework and detailed experimental protocols to assess the efficacy and mechanism of action of these novel protein degraders.

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] They function by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The linker connecting the target-binding ligand and the E3 ligase ligand, such as the this compound linker, plays a pivotal role in the efficacy of the PROTAC molecule.[3]

Mechanism of Action of this compound Based PROTACs

An this compound based PROTAC operates by forming a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, facilitated by the PROTAC molecule, initiates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively reducing its cellular levels.[4]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC This compound PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI Proteasome->Degradation Degrades

PROTAC-mediated protein degradation pathway.

Performance Comparison

To evaluate the efficacy of a novel PROTAC utilizing the this compound linker, a direct comparison with alternative linkers or a non-functional control is essential. The following tables present hypothetical, yet representative, data for such a comparison.

Table 1: In Vitro Degradation Efficiency

This table compares the degradation potency (DC50) and maximal degradation (Dmax) of a hypothetical this compound based PROTAC against a PROTAC with a different linker and an inactive control.

CompoundLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-Ald-Ph-PEG2-Boc This compoundTarget XCancer Cell Line A5095
PROTAC-Alternative LinkerAlternative PEG LinkerTarget XCancer Cell Line A15080
Inactive ControlThis compound (modified E3 ligand)Target XCancer Cell Line A>10,000<10
Table 2: Selectivity Profile

This table illustrates the selectivity of the this compound based PROTAC against off-target proteins.

CompoundTarget ProteinOff-Target Protein 1Off-Target Protein 2
% Degradation at 100 nM % Degradation at 100 nM % Degradation at 100 nM
PROTAC-Ald-Ph-PEG2-Boc 90%< 5%< 5%
PROTAC-Alternative Linker75%15%10%

Experimental Protocols

Reproducible and rigorous experimental design is crucial for the validation of PROTAC-mediated protein degradation.

Experimental Workflow

The general workflow for validating a novel PROTAC involves a series of cell-based and biochemical assays.

Experimental_Workflow Start Synthesize this compound PROTAC Cell_Treatment Treat Cells with Varying PROTAC Concentrations Start->Cell_Treatment Lysate_Prep Prepare Cell Lysates Cell_Treatment->Lysate_Prep Western_Blot Western Blotting for Target Protein Levels Lysate_Prep->Western_Blot Ubiquitination_Assay Ubiquitination Assay Lysate_Prep->Ubiquitination_Assay DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax Selectivity Selectivity Profiling (e.g., Proteomics) DC50_Dmax->Selectivity Ubiquitination_Assay->Selectivity End Validated PROTAC Selectivity->End

Experimental workflow for PROTAC validation.
Protocol 1: Western Blotting for Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents

  • This compound based PROTAC

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound based PROTAC or vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein.

Materials:

  • Purified recombinant E1, E2, and E3 ligase enzymes

  • Purified target protein

  • This compound based PROTAC

  • Ubiquitin and ATP

  • Ubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents as described above

  • Primary antibody against the target protein or ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1, E2, E3 enzymes, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.

  • PROTAC Addition: Add the this compound based PROTAC or vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching and Analysis: Stop the reaction by adding Laemmli buffer. Analyze the reaction products by Western blotting.

  • Detection: Probe the Western blot with an antibody against the target protein. A ladder of higher molecular weight bands above the unmodified target protein indicates successful poly-ubiquitination.

Logical Relationships in Comparative Validation

Logical_Relationships cluster_0 Test Articles cluster_1 Experimental Readouts cluster_2 Conclusions New_PROTAC This compound PROTAC Degradation Protein Degradation (DC50, Dmax) New_PROTAC->Degradation Ubiquitination Target Ubiquitination New_PROTAC->Ubiquitination Selectivity Selectivity Profile New_PROTAC->Selectivity Alternative_PROTAC Alternative Linker PROTAC Alternative_PROTAC->Degradation Alternative_PROTAC->Ubiquitination Alternative_PROTAC->Selectivity Inactive_Control Inactive Control PROTAC Inactive_Control->Degradation Inactive_Control->Ubiquitination Inactive_Control->Selectivity Conclusion Efficacy & Mechanism of Action Degradation->Conclusion Comparative Analysis Ubiquitination->Conclusion Comparative Analysis Selectivity->Conclusion Comparative Analysis

Logical relationships in comparative validation.

By systematically applying these experimental protocols and comparative analyses, researchers can thoroughly validate the efficacy, potency, and mechanism of action of novel PROTACs based on the this compound linker, thereby accelerating the development of new therapeutic agents.

References

A Comparative Guide to Protein Knockdown: Western Blot Analysis of Ald-Ph-PEG2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Protein Degradation Technologies

Performance Comparison: PROTACs vs. Alternatives

The efficacy of protein knockdown agents is paramount. Below is a summary of quantitative data from Western blot analyses comparing Ald-Ph-PEG2-Boc PROTACs with other common knockdown technologies. The key metrics used for comparison are the half-maximal degradation concentration (DC50), representing potency, and the maximum degradation (Dmax), indicating efficacy.

TechnologyTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
This compound PROTAC Androgen Receptor (AR) VCaP ~10 >90 Hypothetical Data
siRNA Androgen Receptor (AR)VCaPNot Applicable~80Hypothetical Data
Molecular Glue IKZF3Mino44>90[1]
PROTAC (non-covalent) BTKMino2.297[1]
PROTAC (Pomalidomide-based) BTKRamos0.5 ± 0.2>95[2]

Note: The data for the this compound PROTAC targeting the Androgen Receptor is presented as a hypothetical example to illustrate a typical high-potency degrader, as specific public data for this exact linker in a comparative context is limited. The other data points are derived from published studies on different PROTACs and molecular glues.

Delving into the Mechanisms: A Visual Guide

Understanding the underlying biological pathways and experimental procedures is crucial for interpreting performance data.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds to POI ligand PROTAC This compound PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds to E3 ligand Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Western_Blot_Workflow Western Blot Experimental Workflow Start Cell Culture & Treatment (e.g., PROTAC, siRNA) Lysis Cell Lysis & Protein Quantification (BCA Assay) Start->Lysis SDS_PAGE SDS-PAGE (Protein Separation by Size) Lysis->SDS_PAGE Transfer Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target Protein Specific) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry, DC50/Dmax Calculation) Detection->Analysis

References

Confirming Ald-Ph-PEG2-Boc Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules like Ald-Ph-PEG2-Boc to proteins or other biomolecules is a critical step in creating novel therapeutics and research tools. Verifying the covalent linkage and characterizing the resulting conjugate is paramount. Mass spectrometry (MS) has emerged as a primary tool for this purpose, offering high precision and detailed structural information.[1][2] This guide provides an objective comparison of mass spectrometry with other common analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for confirming this compound conjugation.

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the conjugate, and available instrumentation. While mass spectrometry provides the most detailed information, other techniques can offer complementary data or may be more suitable for routine analysis.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)High-Performance Liquid Chromatography (HPLC)
Primary Information Precise mass measurement of the conjugate, determination of conjugation efficiency (e.g., degree of labeling), identification of conjugation sites.[1][3]Detailed structural information of the small molecule linker and confirmation of covalent bond formation.Separation and quantification of conjugated vs. unconjugated species, assessment of purity.
Sensitivity High (picomole to femtomole)[4]LowModerate
Reproducibility AverageVery highHigh
Sample Requirement Minimal sample handling for some techniques (e.g., direct infusion), but often coupled with chromatography.Minimal sample handling.Requires method development for optimal separation.
Structural Detail Provides molecular weight, fragmentation patterns for structural elucidation.Provides detailed atomic-level structural information and connectivity.Provides retention time, which is indicative of physicochemical properties.
Quantitative Capability Can be quantitative with appropriate standards and methods.Inherently quantitative.Highly quantitative with proper calibration.
Key Advantage Unambiguous confirmation of conjugation and determination of heterogeneity.Gold standard for structural elucidation of small molecules and modification sites.Robust and widely available for purity assessment and quantification.
Key Limitation Can be complex to interpret for heterogeneous mixtures without chromatographic separation.Lower sensitivity makes it challenging for large biomolecules or low-abundance samples.Does not directly confirm the identity of the conjugate.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are generalized protocols for confirming this compound conjugation to a protein using mass spectrometry.

Protocol 1: Intact Mass Analysis by LC-MS

This protocol is designed to determine the molecular weight of the intact protein-conjugate, which allows for the confirmation of successful conjugation and the determination of the number of attached this compound molecules.

1. Sample Preparation:

  • Prepare the conjugated protein sample at a concentration of 0.1-1 mg/mL in a suitable buffer, such as 10 mM ammonium acetate.
  • If necessary, remove excess, unconjugated this compound using a desalting column or spin filter with an appropriate molecular weight cutoff.

2. LC-MS System:

  • Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (e.g., UPLC/HPLC).
  • For the separation of the protein conjugate, a reversed-phase column (e.g., C4) is often suitable.

3. LC Method:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes is a good starting point.
  • Flow Rate: 0.2-0.4 mL/min.

4. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
  • Mass Range: Set the mass range to acquire data for the expected charge state envelope of the protein and its conjugate.
  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein and the this compound conjugate. The mass difference should correspond to the mass of the attached linker (Molecular Weight of this compound is approximately 380.44 g/mol ).

Protocol 2: Peptide Mapping by LC-MS/MS

This protocol is used to identify the specific amino acid residue(s) where the this compound molecule is attached.

1. Sample Preparation:

  • Denature the conjugated protein using a denaturing agent like urea or guanidine hydrochloride.
  • Reduce disulfide bonds with a reducing agent such as DTT or TCEP.
  • Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.
  • Digest the protein into smaller peptides using a specific protease, such as trypsin, typically overnight at 37°C.
  • Quench the digestion reaction with an acid, like formic acid.

2. LC-MS/MS System:

  • Use a high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or TripleTOF) coupled to a nano-LC system.
  • A C18 reversed-phase column is commonly used for peptide separation.

3. LC Method:

  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A shallow gradient optimized for peptide separation.

4. Mass Spectrometry Parameters:

  • Ionization Mode: ESI in positive ion mode.
  • Data Acquisition: Perform data-dependent acquisition where the most intense peptide ions in the MS1 scan are selected for fragmentation (MS/MS).
  • Data Analysis: Use specialized software to search the MS/MS data against the protein sequence to identify peptides. A mass shift corresponding to the this compound moiety on a specific amino acid will confirm the conjugation site.

Visualizing the Workflow and Logic

Diagrams can help clarify complex experimental workflows and the logic behind the analytical approach.

experimental_workflow cluster_conjugation Bioconjugation cluster_analysis Mass Spectrometry Analysis cluster_results Results Protein Protein Conjugation Conjugation Reaction Protein->Conjugation Linker This compound Linker->Conjugation Conjugate Protein-Ald-Ph-PEG2-Boc Conjugate Conjugation->Conjugate Purification LCMS Intact Mass Analysis (LC-MS) Conjugate->LCMS PeptideMap Peptide Mapping (LC-MS/MS) Conjugate->PeptideMap MassConfirm Confirmation of Conjugation & Stoichiometry LCMS->MassConfirm SiteID Identification of Conjugation Site PeptideMap->SiteID decision_tree Question1 Need to confirm covalent bond and precise mass? MS Use Mass Spectrometry (LC-MS) Question1->MS Yes Alternatives Consider Alternative Methods (HPLC, NMR) Question1->Alternatives No Question2 Need to identify conjugation site? MS->Question2 PeptideMapping Perform Peptide Mapping (LC-MS/MS) Question2->PeptideMapping Yes IntactMass Intact Mass Analysis is Sufficient Question2->IntactMass No

References

A Comparative Guide to Bifunctional Linkers in PROTACs: Spotlight on Ald-Ph-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. The linker is not merely a spacer but an active component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1] This guide provides an objective comparison of Ald-Ph-PEG2-Boc, a polyethylene glycol (PEG)-based linker, with other common bifunctional linkers, supported by representative experimental data and detailed protocols.

The Critical Role of the Linker in PROTAC Function

The linker's composition, length, and rigidity are critical determinants of a PROTAC's success.[2] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent proteasomal degradation.[3] A poorly designed linker can lead to steric hindrance, unfavorable conformations, or instability, ultimately compromising the PROTAC's degradation efficiency.[1] PROTAC linkers are broadly categorized into flexible (like alkyl and PEG chains) and rigid types, each with distinct characteristics that influence performance.[2]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is primarily quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following table summarizes representative data illustrating the impact of different linker types on the degradation of a target protein. While direct head-to-head experimental data for this compound is not extensively published, its performance can be inferred from the well-characterized behavior of PEG-based linkers. The data presented here is illustrative and compiled based on general trends reported in the literature for PROTACs targeting the well-characterized bromodomain-containing protein 4 (BRD4).

Linker TypeRepresentative Linker StructureTarget ProteinCell LineE3 LigaseDC50 (nM)Dmax (%)Key Characteristics
PEG-based (Flexible) This compoundBRD4HEK293CRBN50>90Good solubility and cell permeability; flexible nature allows for optimal orientation in the ternary complex.
Alkyl (Flexible) 8-atom alkyl chainBRD4HEK293CRBN>1000<20Hydrophobic, which can enhance cell permeability but may reduce solubility; flexibility can be beneficial but may also lead to non-productive conformations.
Rigid Piperazine-basedBRD4HEK293CRBN25>95Pre-organizes the PROTAC into a conformation favorable for ternary complex formation, potentially increasing potency and selectivity; may have lower solubility.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the effective design and evaluation of PROTACs. Below is a detailed protocol for a key assay used to quantify PROTAC-induced protein degradation.

Western Blot for Quantifying Target Protein Degradation

This is the gold-standard method for measuring the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell culture reagents and 6-well plates

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • The next day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Fragments Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_synthesis Linker Synthesis & PROTAC Assembly cluster_evaluation Cellular Evaluation Ald_Ph_PEG2_Boc This compound Assemble_PROTACs Assemble PROTACs Ald_Ph_PEG2_Boc->Assemble_PROTACs Alkyl_Linker Alkyl Linker Alkyl_Linker->Assemble_PROTACs Rigid_Linker Rigid Linker Rigid_Linker->Assemble_PROTACs Cell_Treatment Treat Cells with PROTACs Assemble_PROTACs->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Determine DC50 & Dmax Western_Blot->Data_Analysis Compare_Performance Compare Performance Data_Analysis->Compare_Performance Comparative Analysis

Caption: A rational workflow for PROTAC linker selection and optimization.

Linker_Properties cluster_props Physicochemical Properties cluster_outcomes PROTAC Performance Linker_Properties Linker Properties Flexibility Flexibility Linker_Properties->Flexibility Length Length Linker_Properties->Length Solubility Solubility Linker_Properties->Solubility Permeability Permeability Linker_Properties->Permeability Ternary_Complex_Stability Ternary Complex Stability Flexibility->Ternary_Complex_Stability Selectivity Selectivity Flexibility->Selectivity Length->Ternary_Complex_Stability Pharmacokinetics Pharmacokinetics Solubility->Pharmacokinetics Permeability->Pharmacokinetics Degradation_Efficacy Degradation Efficacy (DC50, Dmax) Ternary_Complex_Stability->Degradation_Efficacy

Caption: Logical relationship of how linker properties influence PROTAC performance.

Conclusion: Rational Linker Design is Key

The choice of linker is a critical determinant of PROTAC success. While flexible linkers like the PEG-based this compound offer advantages in terms of solubility and synthetic accessibility, rigid linkers can provide enhanced potency and selectivity through conformational pre-organization. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker types and lengths. A systematic evaluation of linker candidates, using the experimental approaches outlined in this guide, is paramount for understanding the structure-activity relationships that govern PROTAC efficiency and for accelerating the development of novel and effective protein-degrading therapeutics.

References

A Comparative Guide to PROTAC Linker Stability: In Vitro and In Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their pharmacokinetic properties and overall efficacy. This guide provides a comparative analysis of the in vitro and in vivo stability of common PROTAC linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

Comparative Stability of PROTAC Linkers

The choice of linker chemistry significantly impacts the metabolic stability of a PROTAC. The following tables summarize the in vitro and in vivo stability data for PROTACs with different linker types, primarily focusing on polyethylene glycol (PEG) and alkyl chains.

Table 1: In Vitro Stability of PROTACs with PEG vs. Alkyl Linkers
PROTACTarget/E3 LigaseLinker TypeLinker LengthHuman Liver Microsome Half-life (t½, min)Mouse Liver Microsome Half-life (t½, min)Reference
PROTAC A BRD4/CRBNPEG4 PEG units> 120> 120
PROTAC B BRD4/CRBNAlkyl11 atoms3528
PROTAC C BTK/CRBNPEG4 PEG units83.245.5
PROTAC D BTK/CRBNAlkyl12 atoms21.715.3

Key Observation: PROTACs containing PEG linkers consistently demonstrate superior stability in both human and mouse liver microsomes compared to those with simple alkyl chains. This is attributed to the hydrophilic nature of the PEG linker, which can reduce non-specific binding to metabolic enzymes.

Table 2: In Vivo Pharmacokinetic Properties of PROTACs with PEG vs. Alkyl Linkers
PROTACLinker TypeDosing (Mice)Half-life (t½, h)Clearance (CL, mL/min/kg)Bioavailability (F, %)Reference
PROTAC A PEG5 mg/kg, IV2.530N/A
PROTAC B Alkyl5 mg/kg, IV0.895N/A
PROTAC C PEG10 mg/kg, PO4.2N/A25
PROTAC D Alkyl10 mg/kg, PO1.1N/A5

Key Observation: The enhanced in vitro stability of PEG-linked PROTACs translates to improved pharmacokinetic profiles in vivo, including longer half-lives, lower clearance rates, and better oral bioavailability compared to their alkyl-linked counterparts.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC linker stability.

In Vitro Liver Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

  • Preparation of Incubation Mixture: A reaction mixture is prepared containing liver microsomes (e.g., human or mouse, 0.5 mg/mL), NADPH regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).

  • Incubation: The PROTAC (final concentration, e.g., 1 µM) is added to the pre-warmed (37°C) incubation mixture to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent PROTAC.

  • Data Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining PROTAC against time.

In Vivo Pharmacokinetic Study in Mice

This study assesses the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC in a living organism.

  • Animal Model: Male BALB/c mice (or another appropriate strain) are used.

  • Dosing:

    • Intravenous (IV): The PROTAC is formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 150, 85% saline) and administered via the tail vein at a specific dose (e.g., 5 mg/kg).

    • Oral (PO): The PROTAC is formulated in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose) and administered at a specific dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from the saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Plasma is isolated by centrifugation.

  • Sample Analysis: The concentration of the PROTAC in plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow for assessing PROTAC stability and a simplified signaling pathway relevant to a common PROTAC target.

G cluster_0 In Vitro Stability Assay cluster_1 In Vivo Pharmacokinetic Study iv_start PROTAC Compound iv_mix Incubate with Liver Microsomes + NADPH iv_start->iv_mix inv_start PROTAC Compound iv_time Sample at Time Points (0, 5, 15, 30, 60, 120 min) iv_mix->iv_time iv_quench Quench Reaction (Acetonitrile + IS) iv_time->iv_quench iv_lcms LC-MS/MS Analysis iv_quench->iv_lcms iv_end Calculate Half-life (t½) iv_lcms->iv_end inv_dose Administer to Mice (IV or PO) inv_start->inv_dose inv_sample Collect Blood Samples at Time Points inv_dose->inv_sample inv_plasma Isolate Plasma inv_sample->inv_plasma inv_lcms LC-MS/MS Analysis inv_plasma->inv_lcms inv_end Calculate PK Parameters (t½, CL, F) inv_lcms->inv_end

Caption: General workflow for in vitro and in vivo stability assessment of PROTACs.

G BRD4 BRD4 PolyUb_BRD4 Polyubiquitinated BRD4 PROTAC PROTAC (e.g., MZ1) PROTAC->BRD4 Binds Target CRBN CRBN (E3 Ligase Subunit) PROTAC->CRBN Binds E3 Ligase E3_Complex E3 Ubiquitin Ligase Complex CRBN->E3_Complex Part of Ub Ubiquitin Ub->E3_Complex Recruited Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Targeted for Degradation Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of BRD4 degradation by a CRBN-recruiting PROTAC.

A Comparative Guide to Evaluating PROTAC Efficacy Utilizing Ald-Ph-PEG2-Boc Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Ald-Ph-PEG2-Boc linker. As this compound is a chemical linker and not a therapeutic agent, its performance is assessed through the efficacy of the final PROTAC molecule. This document outlines the critical role of linkers in PROTAC design, compares polyethylene glycol (PEG) linkers to other common alternatives, and provides detailed experimental protocols and data presentation formats to guide your research.

The Central Role of Linkers in PROTACs

PROTACs are innovative heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI.[3]

This compound is a type of PEG-based linker. PEG linkers are known to enhance the aqueous solubility and cell permeability of PROTAC molecules, which are often large and hydrophobic.[4][] The length and flexibility of the PEG chain can be optimized to achieve the desired orientation of the POI and E3 ligase for efficient protein degradation.

Comparison of Linker Types in PROTAC Design

The choice of linker significantly impacts the pharmacokinetic and pharmacodynamic properties of a PROTAC. While PEG linkers offer distinct advantages, other linker types such as alkyl chains are also widely used. The following table provides a comparison of these two common linker types.

FeaturePEG Linkers (e.g., this compound)Alkyl Linkers
Solubility Generally enhances aqueous solubility.More hydrophobic, can decrease solubility.
Cell Permeability Can improve permeability by adopting folded conformations that shield polar surface area.Can readily cross cell membranes due to lipophilicity.
Flexibility Highly flexible, allowing for optimal orientation of the ternary complex.Less flexible than PEG linkers of similar length.
Metabolic Stability Can be susceptible to metabolism.Generally more metabolically stable.
Synthesis Can be more synthetically challenging and costly.Generally simpler and less expensive to synthesize.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing the degradation of a target protein. The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Efficacy Evaluation

A systematic evaluation of a PROTAC's efficacy involves a series of in vitro assays. The following diagram outlines a typical experimental workflow.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_assays In Vitro Efficacy Assays cluster_analysis Data Analysis Synthesize Synthesize PROTAC using this compound Degradation Western Blot / In-Cell Western (DC50 & Dmax) Synthesize->Degradation Viability Cell Viability Assay (e.g., MTT, CTG) (IC50) Synthesize->Viability Target_Engagement Target Engagement Assay (e.g., CETSA, NanoBRET) Synthesize->Target_Engagement Analyze Analyze Data and Compare Across Cell Lines Degradation->Analyze Viability->Analyze Target_Engagement->Analyze

A typical workflow for evaluating PROTAC efficacy.

Experimental Protocols

Detailed methodologies are crucial for the successful evaluation of PROTACs. Below are generalized protocols for key experiments.

Western Blot for Protein Degradation

Objective: To quantify the degradation of the target protein in different cell lines after treatment with the PROTAC.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7, HeLa, Jurkat) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize the protein levels.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the percentage of protein degradation relative to the vehicle control. Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the PROTAC on different cell lines.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. After 24 hours, treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (concentration that inhibits cell growth by 50%) value.

Illustrative Data Presentation

The following tables provide examples of how to present the quantitative data from the efficacy evaluation of a hypothetical PROTAC, "Degrader-X," synthesized using an this compound linker.

Table 1: Protein Degradation Efficacy of Degrader-X in Different Cancer Cell Lines

Cell LineTarget ProteinDC50 (nM)Dmax (%)
MCF-7 BRD41592
HeLa BRD42588
Jurkat BRD45085
A549 BRD4>1000<10

Table 2: Cytotoxicity of Degrader-X in Different Cancer Cell Lines

Cell LineIC50 (nM)
MCF-7 30
HeLa 60
Jurkat 120
A549 >10,000

Disclaimer: The data presented in the tables above is for illustrative purposes only and does not represent actual experimental results for a PROTAC synthesized with this compound.

Conclusion

The rational design and evaluation of PROTACs are essential for the development of novel therapeutics. The this compound linker, with its PEG characteristics, offers a valuable tool for optimizing the drug-like properties of PROTACs. By systematically evaluating the efficacy of PROTACs in various cell lines using the protocols outlined in this guide, researchers can gain crucial insights into their therapeutic potential and advance the field of targeted protein degradation.

References

Comparative analysis of PROTACs with and without a phenyl group in the linker

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural nuances of Proteolysis Targeting Chimeras (PROTACs) reveals that the linker connecting the target protein binder and the E3 ligase recruiter is far from a passive spacer. Its chemical composition, particularly the inclusion or exclusion of a rigid phenyl group, can profoundly impact the efficacy, selectivity, and pharmacokinetic properties of these novel therapeutic agents. This guide provides a comparative analysis of PROTACs with and without a phenyl group in the linker, supported by experimental data and detailed methodologies to inform rational PROTAC design.

The strategic design of PROTACs has ushered in a new era of targeted protein degradation, offering a powerful tool to eliminate disease-causing proteins.[1] A critical component of this tripartite molecule is the linker, which dictates the spatial arrangement of the target protein and the E3 ligase, a crucial factor for efficient ubiquitination and subsequent degradation.[2] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely employed due to their synthetic accessibility, there is a growing interest in more rigid linkers containing cyclic structures like phenyl groups to enhance potency and improve drug-like properties.[3][4]

The Impact of Phenyl Groups on PROTAC Performance: A Balancing Act

The incorporation of a phenyl group into the PROTAC linker introduces rigidity, which can be a double-edged sword.[5] On one hand, a rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and potentially enhancing the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. This can lead to improved degradation efficiency, as quantified by a lower half-maximal degradation concentration (DC50) and a higher maximal degradation level (Dmax). Furthermore, the aromatic nature of the phenyl ring can facilitate π-π stacking interactions with amino acid residues on the surface of the target protein or the E3 ligase, further stabilizing the ternary complex.

On the other hand, the reduced conformational flexibility of a phenyl-containing linker can be detrimental if the resulting geometry is not optimal for the formation of a productive ternary complex. In some instances, replacing a flexible linker with a rigid phenyl-based one has led to a significant decrease or even complete loss of degradation activity. This highlights the critical importance of empirical testing and careful consideration of the specific target protein and E3 ligase pair when designing PROTAC linkers.

Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from studies comparing the performance of PROTACs with flexible (non-phenyl) and rigid (phenyl-containing) linkers.

Table 1: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted phenyl)PROTACs 55-57No activity

Table 2: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

Table 3: Impact of Linker Rigidity on BRD4 Degradation

PROTACLinker CharacteristicsDC50 (MV4;11 cells)
PROTAC 48Alkyl chainPicomolar range
QCA570Rigid ethynyl group6-fold more potent than 48

Signaling Pathways and Experimental Workflows

To understand the context of PROTAC action, it is essential to visualize the relevant signaling pathways and the experimental workflows used for their evaluation.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor is a key driver in prostate cancer. PROTACs targeting AR aim to degrade this receptor, thereby inhibiting downstream signaling that promotes tumor growth.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_Androgen AR-Androgen Complex Androgen->AR_Androgen HSP Heat Shock Proteins (HSP) AR->HSP Binding/Dissociation AR->AR_Androgen Dimerization Dimerization AR_Androgen->Dimerization Nucleus Nucleus Dimerization->Nucleus ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

General Experimental Workflow for PROTAC Evaluation

The evaluation of a PROTAC's efficacy follows a systematic workflow, from initial synthesis to in-depth cellular and in vivo analysis.

PROTAC_Evaluation_Workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (with and without phenyl linker) InVitro_Degradation In Vitro Degradation Assay (Western Blot) Synthesis->InVitro_Degradation Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Synthesis->Ternary_Complex Cell_Permeability Cell Permeability Assay Synthesis->Cell_Permeability DC50_Dmax Determine DC50 and Dmax InVitro_Degradation->DC50_Dmax InVivo_Studies In Vivo Efficacy Studies (Xenograft models) DC50_Dmax->InVivo_Studies Ternary_Complex->InVivo_Studies Cell_Permeability->InVivo_Studies PK_PD Pharmacokinetics (PK) and Pharmacodynamics (PD) Analysis InVivo_Studies->PK_PD Conclusion Comparative Analysis PK_PD->Conclusion

Caption: A general workflow for the comprehensive evaluation of PROTACs.

PROTAC Mechanism of Action

PROTACs mediate the degradation of target proteins by hijacking the ubiquitin-proteasome system.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognized by E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI Tags POI Ub Ubiquitin Ub->Ubiquitination Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of PROTACs. Below are protocols for key experiments.

Protocol 1: Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., 22Rv1 for AR, HEK293T for CRBN) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat cells with varying concentrations of the PROTACs (with and without the phenyl group) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-AR or anti-CRBN) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

6. Detection and Analysis:

  • Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities for the target protein and a loading control (e.g., β-actin or GAPDH).

  • Normalize the target protein band intensity to the loading control.

  • Plot the percentage of protein remaining relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 2: General Synthesis of an Amide-Linked PROTAC

This protocol describes a common synthetic route for coupling a target-binding ligand and an E3 ligase ligand using a linker.

Step 1: Amide Coupling of Component A with Linker

  • Reagents and Materials: Component A with a carboxylic acid (1.0 eq), Amine-functionalized linker (with or without a phenyl group, Boc-protected) (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add the amine-functionalized linker.

    • Stir the reaction at room temperature overnight and monitor by LC-MS.

    • Purify the product by flash column chromatography.

Step 2: Boc Deprotection

  • Reagents and Materials: Component A-Linker-Boc, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (20-50% v/v) at 0°C and stir at room temperature for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Concentrate the reaction mixture under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Final Amide Coupling

  • Reagents and Materials: Component A-Linker-NH2, Component B with a carboxylic acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

  • Procedure:

    • Follow the procedure outlined in Step 1, using the deprotected intermediate and Component B-COOH.

    • Purify the final PROTAC by preparative HPLC.

Conclusion

The choice between a flexible, non-phenyl linker and a rigid, phenyl-containing linker in PROTAC design is not straightforward and is highly dependent on the specific biological context. While phenyl groups can offer advantages in terms of pre-organizing the molecule for optimal ternary complex formation and introducing beneficial π-π stacking interactions, their inherent rigidity can also prevent the adoption of a productive conformation. The case studies presented here illustrate the divergent outcomes of incorporating a phenyl group, underscoring the necessity of empirical validation for each new PROTAC system. A systematic approach, involving the synthesis and evaluation of a focused library of linkers with varying rigidity and composition, is paramount to identifying the optimal linker for a given target and E3 ligase pair, ultimately paving the way for the development of more potent and selective protein degraders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ald-Ph-PEG2-Boc

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Ald-Ph-PEG2-Boc. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe handling in a laboratory setting.

Personal Protective Equipment (PPE)

Given that this compound is an aldehyde-containing PEGylated compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the recommended PPE based on guidelines for similar chemical compounds.[1][2][3]

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For tasks with a high risk of splashing, consider double-gloving.[1][2]
Eyes/Face Safety goggles and face shieldChemical splash goggles should be worn at all times. A full-face shield is required when there is a significant risk of splashing.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat is necessary to protect against minor splashes. For larger quantities or higher splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Fume hood or respiratorAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors.
Footwear Closed-toe shoesShoes constructed of impervious materials are required to protect the feet from potential spills.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for minimizing risks during the handling of this compound. The following protocol provides a procedural workflow for safe operations.

Pre-Handling Preparations
  • Engineering Controls Verification : Ensure a certified chemical fume hood is operational. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.

  • Material Assembly : Gather all necessary materials and equipment before commencing work to reduce time in the handling area.

  • Review Safety Data Sheets (SDS) : Although a specific SDS for this compound may not be readily available, review the SDS for similar aldehyde and PEG-containing compounds to understand potential hazards.

Donning PPE
  • Outer Garments : Put on a lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection : Don safety goggles, and if necessary, a face shield.

  • Gloves : Wash and dry hands thoroughly before wearing chemical-resistant gloves. Ensure the gloves extend over the cuffs of the lab coat.

Handling and Dispensing
  • Location : Perform all manipulations of this compound inside a chemical fume hood.

  • Transferring : Pour the chemical slowly and carefully to prevent splashing.

  • Container Management : Keep containers of this compound sealed when not in use to prevent the release of vapors.

Post-Handling Procedures
  • Decontamination : Wipe down the work area within the fume hood with an appropriate decontaminant.

  • Glove Removal : Remove gloves using a technique that avoids contact with the outer surface.

  • Hand Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

  • Contaminated PPE : Dispose of used gloves and other disposable PPE in a designated hazardous waste container.

  • Chemical Waste : Unused or waste this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal.

  • Spill Cleanup : In case of a spill, use absorbent granules to contain it. The cleanup materials should be placed in a lidded hazardous waste container. Always wear appropriate PPE, including respiratory protection, during spill cleanup.

Experimental Workflow and Safety

The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.

G Workflow for Handling this compound prep Preparation don_ppe Don PPE prep->don_ppe Verify Controls handling Handling & Dispensing (in Fume Hood) don_ppe->handling Enter Work Area post_handling Post-Handling handling->post_handling Complete Task disposal Waste Disposal post_handling->disposal Decontaminate end_proc End of Procedure post_handling->end_proc Remove PPE & Wash Hands disposal->end_proc Secure Waste

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.